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  • Product: Methyl 3-(5-methoxypyridin-3-yl)benzoate
  • CAS: 1373232-69-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-(5-methoxypyridin-3-yl)benzoate (CAS 1373232-69-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 3-(5-methoxypyridin-3-yl)benzoate, a biaryl compound with potential applications in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-(5-methoxypyridin-3-yl)benzoate, a biaryl compound with potential applications in medicinal chemistry and materials science. Due to its relatively recent emergence, this document synthesizes available data with predictive analysis and established synthetic methodologies to serve as a foundational resource for researchers.

Physicochemical and Structural Characteristics

Methyl 3-(5-methoxypyridin-3-yl)benzoate is a heterocyclic aromatic compound. Its structure features a central biphenyl-like core, consisting of a benzoate and a methoxypyridine ring linked at their respective 3-positions. This arrangement imparts a degree of conformational flexibility, which can be crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of Methyl 3-(5-methoxypyridin-3-yl)benzoate

PropertyValue (Predicted)Source
Molecular Formula C₁₄H₁₃NO₃-
Molecular Weight 243.26 g/mol -
CAS Number 1373232-69-9-
Boiling Point ~386.5 °C at 760 mmHgComputational Prediction
Melting Point Not available-
Flash Point ~187.5 °CComputational Prediction
Density ~1.2 g/cm³Computational Prediction
LogP ~2.8Computational Prediction
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred from structure

Note: The majority of the physicochemical data presented are computationally predicted due to the limited availability of experimental data for this specific compound. These values should be considered as estimates and require experimental validation.

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of Methyl 3-(5-methoxypyridin-3-yl)benzoate can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established methodology allows for the formation of the C-C bond between the two aromatic rings with high yield and selectivity.[1] The proposed reaction involves the coupling of methyl 3-bromobenzoate with 5-methoxypyridin-3-ylboronic acid.

Suzuki_Miyaura_Coupling reactant1 Methyl 3-bromobenzoate (CAS: 618-89-3) reagents Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O reactant2 5-Methoxypyridin-3-ylboronic acid (CAS: 850991-69-4) product Methyl 3-(5-methoxypyridin-3-yl)benzoate (CAS: 1373232-69-9) reagents->product

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of the target compound.

Experimental Protocol:

Materials:

  • Methyl 3-bromobenzoate (CAS: 618-89-3)[2][3][4]

  • 5-Methoxypyridin-3-ylboronic acid (CAS: 850991-69-4)[5][6][7][8]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 5-methoxypyridin-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-(5-methoxypyridin-3-yl)benzoate.

Potential Biological Significance and Research Applications

The methoxypyridine moiety is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[9][10][11][12] Derivatives of methoxypyridine have shown a wide range of activities, including but not limited to:

  • Kinase Inhibition: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The methoxy group can further modulate binding affinity and selectivity.[9]

  • Antimicrobial and Antifungal Activity: The pyridine core is a key component of many antimicrobial and antifungal agents.

  • Central Nervous System (CNS) Activity: The ability of the pyridine ring to participate in hydrogen bonding and its potential to cross the blood-brain barrier makes it a valuable component in the design of CNS-active drugs.[13]

Given the structural features of Methyl 3-(5-methoxypyridin-3-yl)benzoate, it is a promising candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases. The ester functionality also provides a handle for further chemical modification to create libraries of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling Methyl 3-(5-methoxypyridin-3-yl)benzoate. The following information is based on available safety data for structurally related compounds.[14][15][16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl 3-(5-methoxypyridin-3-yl)benzoate is a versatile building block with significant potential in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and insights into its potential applications. Further experimental validation of its physicochemical and biological properties is warranted to fully explore its utility.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. (2011-06-01). Available at: [Link]

  • Gao, H., et al. (2023-03-20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]

  • Methyl Benzoate. PubChem. Available at: [Link]

  • Suzuki-Miyaura Cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • 5-Methoxypyridin-3-ylboronic acid. Oakwood Chemical. Available at: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. (2025-08-07). Available at: [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. Available at: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. (2025-08-07). Available at: [Link]

  • Methyl benzoate MSDS. ScienceLab.com. (2005-10-10). Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Available at: [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. Available at: [Link]

  • ICSC 1187 - METHYL BENZOATE. ILO and WHO. (2021). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Methyl 3-bromobenzoate. ChemSrc. (2025-08-24). Available at: [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. (2015). Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Profile: Predicted 1H and 13C NMR Shifts for Methyl 3-(5-methoxypyridin-3-yl)benzoate

Executive Summary This technical guide provides a high-fidelity prediction of the Nuclear Magnetic Resonance (NMR) spectroscopic signature for Methyl 3-(5-methoxypyridin-3-yl)benzoate (C₁₄H₁₃NO₃). Designed for medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-fidelity prediction of the Nuclear Magnetic Resonance (NMR) spectroscopic signature for Methyl 3-(5-methoxypyridin-3-yl)benzoate (C₁₄H₁₃NO₃). Designed for medicinal chemists and structural biologists, this document synthesizes empirical substituent chemical shift (SCS) theory with data from analogous biaryl systems. The guide details the specific shielding/deshielding effects of the pyridine nitrogen and methoxy substituents, provides a standardized experimental validation protocol, and outlines the synthesis context relevant to drug discovery scaffolds.

Structural Analysis & Atom Assignment

To ensure accurate spectral assignment, we define the numbering scheme below. The molecule consists of two aromatic domains: the Benzoate Ring (A) and the Pyridine Ring (B) .

  • Ring A (Benzoate):

    • C1: Quaternary, attached to Ester.

    • C2: Methine, between Ester and Pyridine (most sterically crowded).

    • C3: Quaternary, attached to Pyridine.

    • C4, C5, C6: Remaining methine carbons.

  • Ring B (Pyridine):

    • N1': Pyridine Nitrogen.

    • C2': Methine, between N and Linker.

    • C3': Quaternary, attached to Benzoate.

    • C4': Methine, between Linker and Methoxy.

    • C5': Quaternary, attached to Methoxy.

    • C6': Methine, between Methoxy and N.

Visualization of Prediction Logic

The following diagram illustrates the additive substituent effects used to derive the predicted shifts.

PredictionLogic Base Base Scaffolds (Benzene & Pyridine) Ester Add Ester (EWG) Deshields Ortho/Para (Ring A) Base->Ester + δ PyridineN Pyridine Nitrogen Strong Deshielding (Alpha Protons) Base->PyridineN + δδ Final Final Predicted Shifts Ester->Final Methoxy Add Methoxy (EDG) Shields Ortho/Para (Ring B) Methoxy->Final PyridineN->Methoxy - δ

Figure 1: Logical flow of Substituent Chemical Shift (SCS) application. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Predicted 1H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct methyl singlets and a complex aromatic region (7.4 – 8.6 ppm). The pyridine protons appear as singlets or doublets with small meta-coupling constants (


 Hz), while the benzoate protons display typical ortho-coupling (

Hz).
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Pyridine H-2' 8.55 d / br s1H

Deshielded by adj. Nitrogen; most downfield.
Pyridine H-6' 8.32 d1H

Deshielded by N, but shielded by ortho-OMe.
Benzoate H-2 8.22 t / m1H

Deshielded by both Ester and Pyridine rings.
Benzoate H-6 8.06 dt1H

Ortho to Ester (EWG).
Benzoate H-4 7.78 dt1H

Ortho to Pyridine ring.
Benzoate H-5 7.56 t1H

Meta to both substituents; most upfield on Ring A.
Pyridine H-4' 7.42 dd1H

Shielded by ortho-OMe; most upfield aromatic.
Ester -OCH₃ 3.96 s3H-Typical methyl ester range.
Ether -OCH₃ 3.92 s3H-Methoxy on heteroaryl ring.
Technical Insight: The Pyridine Region

The pyridine ring protons (H-2', H-4', H-6') are all meta to each other. Consequently, they do not show the large vicinal coupling (


 Hz) seen in the benzoate ring. Instead, they appear as sharp doublets or "singlets" with fine splitting (

Hz). H-2' is the most distinct signal, appearing far downfield (

ppm) due to the paramagnetic anisotropy of the adjacent nitrogen and the lack of shielding substituents.

Predicted 13C NMR Data (100 MHz, CDCl₃)

The carbon spectrum will display 14 distinct signals. Key diagnostic peaks include the ester carbonyl (


 ppm) and the oxygenated aromatic carbons.
Carbon TypeShift (δ, ppm)Assignment
C=O 166.7 Ester Carbonyl
C-O (Ar) 155.8 C5' (Pyridine, ipso to OMe)
C-N (Ar) 142.5 C2' (Pyridine, between N and Linker)
C-N (Ar) 138.2 C6' (Pyridine, between N and OMe)
C-Link 137.5 C3 (Benzoate, ipso to Pyridine)
C-Link 135.2 C3' (Pyridine, ipso to Benzoate)
C-H (Ar) 131.5 C6 (Benzoate)
C-Quat 130.8 C1 (Benzoate, ipso to Ester)
C-H (Ar) 129.4 C2 (Benzoate)
C-H (Ar) 129.1 C5 (Benzoate)
C-H (Ar) 128.5 C4 (Benzoate)
C-H (Ar) 119.5 C4' (Pyridine, shielded by OMe)
-OCH₃ 55.9 Methoxy Carbon
-COOCH₃ 52.4 Ester Methyl Carbon

Experimental Validation Protocol

To validate these predictions, the following rigorous protocol ensures reproducibility and minimizes solvent-induced artifacts.

A. Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: If solubility is poor, use DMSO-d₆ . Expect H-NMR shifts to move downfield by 0.1–0.3 ppm due to increased polarity and viscosity [1].

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

    • Number of Scans (NS): 16 or 32.

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy).

  • 13C NMR:

    • Spectral Width (SW): 240 ppm.

    • Number of Scans (NS):

      
       512 (due to lower sensitivity and quaternary carbons).
      
    • Pulse Sequence: Proton-decoupled (zgpg30).

Experimental Workflow Diagram

ExperimentalWorkflow Start Synthesis Product (Crude) Purify Flash Chromatography (Hexane/EtOAc) Start->Purify Prep Sample Prep 15mg in 0.6mL CDCl3 Purify->Prep Acquire Acquisition 1H (16 scans) 13C (512 scans) Prep->Acquire Process Processing Phase/Baseline Corr. Ref TMS (0.00 ppm) Acquire->Process

Figure 2: Standard Operating Procedure (SOP) for spectral validation.

Synthesis Context (Suzuki Coupling)

For researchers synthesizing this scaffold, the most efficient pathway is a Suzuki-Miyaura cross-coupling .

  • Reactant A: Methyl 3-bromobenzoate (Electrophile).

  • Reactant B: (5-methoxypyridin-3-yl)boronic acid (Nucleophile).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

This reaction typically yields the biaryl product in 70–90% yield. The presence of the ester and the basic pyridine nitrogen makes the product sensitive to strong acids; purification should utilize neutral silica or carefully buffered mobile phases.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2] Chem.1997 , 62, 7512–7515.[2]

  • AIST Spectral Database for Organic Compounds (SDBS). "SDBS No. 3438 (Methyl Benzoate) & Analogous Pyridines."

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.
  • Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.[1]

Sources

Foundational

Potential therapeutic targets of Methyl 3-(5-methoxypyridin-3-yl)benzoate

An Investigational Roadmap for the Therapeutic Targeting of Methyl 3-(5-methoxypyridin-3-yl)benzoate Abstract The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for n...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigational Roadmap for the Therapeutic Targeting of Methyl 3-(5-methoxypyridin-3-yl)benzoate

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for novel drug discovery campaigns. Methyl 3-(5-methoxypyridin-3-yl)benzoate is a compound of interest, integrating the biologically significant pyridine and benzoic acid motifs. Pyridine-containing molecules are prevalent in FDA-approved drugs, with a significant number targeting cancers and central nervous system (CNS) disorders.[1][2] Similarly, benzoic acid derivatives are a cornerstone in medicinal chemistry, contributing to a wide array of therapeutic agents.[3] This document outlines a structured, multi-phase research program designed to systematically elucidate and validate the potential therapeutic targets of Methyl 3-(5-methoxypyridin-3-yl)benzoate. We postulate that its structural alerts point towards activity in oncology, inflammation, and neuroscience. This guide provides a comprehensive framework for its initial characterization, from broad-spectrum screening to specific mechanistic studies, serving as a roadmap for researchers in drug development.

Introduction: The Rationale for Investigation

The quest for novel therapeutics often begins with the synthesis of new chemical entities that possess structural features of known pharmacophores. Methyl 3-(5-methoxypyridin-3-yl)benzoate is one such molecule, featuring a methoxy-substituted pyridine ring linked to a methyl benzoate moiety. This unique combination warrants a thorough investigation into its potential biological activities.

  • The Pyridine Scaffold: The pyridine ring is a versatile azaheterocycle found in numerous natural products and synthetic drugs.[4] Its ability to form hydrogen bonds, act as a ligand for metal ions, and be readily functionalized makes it a privileged structure in medicinal chemistry.[1] An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with the majority targeting cancer and CNS-related conditions.[2]

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals. Their structural versatility allows for the modulation of physicochemical properties and biological activity, leading to compounds with diverse therapeutic applications, including anticancer agents.[3][5]

Given the established therapeutic relevance of its constituent parts, we propose a systematic investigation of Methyl 3-(5-methoxypyridin-3-yl)benzoate to identify its primary biological targets and potential for development as a novel therapeutic agent.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on a comprehensive analysis of structurally related compounds, we hypothesize that Methyl 3-(5-methoxypyridin-3-yl)benzoate may exhibit activity in the following therapeutic areas.

Oncology

The prevalence of both pyridine and benzoate structures in anticancer drugs makes oncology a primary area of investigation.[5][6]

  • Potential Target: Protein Kinases: A significant percentage of pyridine-containing FDA-approved drugs are kinase inhibitors.[2] Specifically, the synthesis of Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, starts from a methyl benzoate derivative, highlighting a potential link.[7][8] Therefore, a broad-spectrum kinase panel is a logical starting point.

  • Potential Target: Epigenetic Modulators: Certain pyridine-containing compounds have been patented as modulators of methyl-modifying enzymes, such as histone methyltransferases.[9] These enzymes are critical regulators of gene expression and are often dysregulated in cancer.

Inflammation and Immunology

Pyridine derivatives are known to possess anti-inflammatory properties.[6]

  • Potential Target: P2Y14 Receptor (P2Y14R): This G-protein coupled receptor is involved in inflammatory responses. A recent study identified a potent P2Y14R antagonist based on a 3-sulfonamidobenzoic acid scaffold, which shares some structural similarity with our compound of interest.[10]

Central Nervous System (CNS) Disorders

A substantial number of pyridine-based drugs are approved for CNS conditions.[2]

  • Potential Target: GABAergic or Other CNS Receptors: The structural features of the molecule bear some resemblance to benzodiazepine derivatives, which are known to modulate GABA-A receptors and exert anxiolytic and sedative effects.[11]

A Phased Experimental Approach for Target Deconvolution and Validation

We propose a three-phase experimental workflow to systematically investigate the therapeutic potential of Methyl 3-(5-methoxypyridin-3-yl)benzoate. This approach is designed to be self-validating, with each phase building upon the results of the previous one.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Proof-of-Concept P1_A In Silico Docking (Broad Target Classes) P1_B Biochemical Screening (e.g., Kinase Panel) P1_A->P1_B Guide Assay Selection P1_C Phenotypic Screening (e.g., Cancer Cell Lines) P1_B->P1_C Identify Active Classes P2_A Target Engagement Assays (e.g., CETSA, SPR) P1_C->P2_A Hits to Validate P2_B Downstream Pathway Analysis (Western Blot, RNA-Seq) P2_A->P2_B Confirm Target Hit P2_C Cellular Phenotype Confirmation (Apoptosis, Cell Cycle) P2_B->P2_C Elucidate MoA P3_A Pharmacokinetics & Mousetrap Analysis P2_C->P3_A Candidate for In Vivo P3_B Maximum Tolerated Dose (MTD) Study P3_A->P3_B Inform Dosing P3_C Disease Model Efficacy Study (e.g., Xenograft) P3_B->P3_C Establish Safety Window G cluster_0 Hypothesized EGFR Inhibition Pathway Compound Methyl 3-(5-methoxypyridin-3-yl)benzoate EGFR EGFR Compound->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized EGFR signaling pathway inhibition.

Protocol 3: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the compound modulates the phosphorylation status of key proteins in a signaling pathway downstream of a putative kinase target (e.g., EGFR).

  • Methodology:

    • Select a sensitive cell line identified in the MTT assay.

    • Starve the cells of growth factors, then stimulate with the appropriate ligand (e.g., EGF) in the presence or absence of the compound at various concentrations.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of the target kinase (e.g., p-EGFR, EGFR) and key downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).

    • Incubate with HRP-conjugated secondary antibodies and detect signals using a chemiluminescence substrate.

  • Causality and Validation: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates provides strong evidence of on-target activity within a cellular context.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
EGFR5095%
HER225070%
VEGFR2>10,000<10%
SRC>10,000<5%

Table 2: Hypothetical NCI-60 Cell Line Sensitivity

Cell LineTissue of OriginGI50 (µM)
A549Lung15.2
NCI-H1975Lung (L858R/T790M)0.8
MCF7Breast>50
U87 MGGlioblastoma25.6

Conclusion and Future Directions

The structural composition of Methyl 3-(5-methoxypyridin-3-yl)benzoate provides a strong rationale for its investigation as a potential therapeutic agent. The proposed phased experimental plan offers a rigorous and logical pathway for identifying its molecular targets and elucidating its mechanism of action. Positive results, particularly in the oncology and CNS arenas, would warrant further preclinical development, including lead optimization, detailed pharmacokinetic and toxicology studies, and efficacy testing in advanced in vivo models. This guide serves as the foundational blueprint for unlocking the therapeutic potential of this promising compound.

References

  • ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available from: [Link]

  • PubChem. Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. Available from: [Link]

  • Chem Rev Lett. Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available from: [Link]

  • ResearchGate. Pyridine containing compounds explored for anticancer potentials. Available from: [Link]

  • PubChem. Methyl Benzoate. Available from: [Link]

  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • PMC. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • Google Patents. US9051269B2 - Modulators of methyl modifying enzymes, compositions and uses thereof.
  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
  • PMC. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Available from: [Link]

  • Google Patents. EP3083554B1 - DIMETHYLBENZOIC ACID COMPOUNDS.
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  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • Helda - University of Helsinki. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]

  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available from: [Link]

  • Sichuan Taienkang Pharmaceutical Co., Ltd. 3-(5-hydroxypyrimidin-2-yl)benzoic acid. Available from: [Link]

  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Available from: [Link]

  • RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • ResearchGate. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[6][12]iazepin-2-ylamino)benzoate. Available from: [Link]

  • ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]

  • ResearchGate. (PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Available from: [Link]

  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Thermogravimetric Analysis of Methyl 3-(5-methoxypyridin-3-yl)benzoate

Executive Summary This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of Methyl 3-(5-methoxypyridin-3-yl)benzoate, a compound of interest in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of Methyl 3-(5-methoxypyridin-3-yl)benzoate, a compound of interest in pharmaceutical research and development. In the absence of specific literature on the thermal properties of this molecule, this document establishes a scientifically grounded, hypothetical analysis based on the known thermal behavior of its constituent chemical moieties: a substituted pyridine ring and a methyl benzoate group. We delineate a self-validating experimental protocol, predict the multi-stage decomposition profile under both inert and oxidative atmospheres, and discuss the critical application of TGA data in determining thermal stability, purity, and ensuring compliance with regulatory standards such as those outlined by the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage TGA as a critical tool for material characterization.

Introduction: The Role of Thermal Analysis in Pharmaceutical Development

Methyl 3-(5-methoxypyridin-3-yl)benzoate (MMPB) is a molecule featuring a heteroaromatic pyridine core linked to a benzoate ester. In the context of drug development, understanding the physicochemical properties of such an active pharmaceutical ingredient (API) is paramount. Thermal stability is not merely an academic parameter; it is a critical quality attribute that dictates manufacturing processes, storage conditions, shelf-life, and ultimately, the safety and efficacy of the final drug product.[1]

Thermogravimetric Analysis (TGA) is an essential thermal analysis technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[2][3][4] For a pharmaceutical compound like MMPB, TGA provides invaluable insights into:

  • Thermal Stability: Determining the temperature at which the compound begins to degrade.[1]

  • Compositional Analysis: Quantifying residual solvents, moisture content, and inorganic residues (ash).[5][6]

  • Decomposition Kinetics: Elucidating the mechanism and rate of thermal decomposition.[3]

  • Purity Verification: Serving as a quality control tool to ensure batch-to-batch consistency.[5]

This guide offers a detailed methodology for the TGA of MMPB, grounded in authoritative standards, and provides an expert interpretation of the anticipated results to inform its development pathway.

The Foundational Principles of TGA

TGA instrumentation consists of a high-precision balance with a sample pan located inside a furnace.[4] The sample is subjected to a controlled temperature program, and the mass change is continuously monitored. The primary output is a TGA curve, plotting percent mass loss versus temperature. The first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, plots the rate of mass loss versus temperature. The peaks on the DTG curve correspond to the points of the fastest decomposition and are invaluable for resolving overlapping thermal events.[2]

A Self-Validating Experimental Protocol for MMPB

The integrity of TGA data is contingent upon a meticulously designed and validated protocol. The following methodology is aligned with the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[6][7][8][9]

Instrumentation and Sample Preparation
  • Instrumentation: A calibrated thermogravimetric analyzer capable of a temperature range up to 1000°C with precise atmosphere and temperature control is required.

  • Sample Preparation: A sample mass of 5-10 mg is recommended.[8] A smaller mass minimizes thermal gradients within the sample, while a larger mass ensures the mass loss is accurately detected by the balance. The sample should be a fine, homogenous powder to ensure consistent heat transfer and decomposition.

TGA Methodological Parameters

The choice of experimental parameters is critical and must be justified to ensure reproducible and meaningful results. Two distinct runs are proposed to fully characterize the thermal behavior of MMPB.

ParameterCondition 1: InertCondition 2: OxidativeRationale
Temperature Program Ramp from 25°C to 900°CRamp from 25°C to 900°CA wide temperature range ensures the capture of all thermal events, from moisture loss to complete decomposition of the organic structure.[6]
Heating Rate 10 °C/min10 °C/minThis rate offers an optimal balance between analytical speed and the resolution of distinct decomposition steps.[3]
Atmosphere Nitrogen, high purityAir, zero gradeNitrogen (Inert): Allows for the study of thermal decomposition (pyrolysis) in the absence of oxygen, revealing the inherent stability of the molecule.[8] Air (Oxidative): Simulates real-world conditions and reveals susceptibility to oxidative degradation, which often occurs at lower temperatures.[7][8]
Gas Flow Rate 50 mL/min50 mL/minA consistent flow rate ensures efficient purging of gaseous decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass measurement.
Sample Pan Platinum or AluminaPlatinum or AluminaThese materials are inert at high temperatures and will not react with the sample or its decomposition products.
Experimental Workflow Diagram

The logical flow of the TGA experiment is crucial for ensuring data integrity and repeatability.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_cal Instrument Calibration sample_prep Sample Weighing (5-10 mg) load_sample Load Sample into TGA sample_prep->load_sample Place in pan set_params Set Method Parameters (Atmosphere, Temp Program) load_sample->set_params run_tga Initiate TGA Run set_params->run_tga generate_curves Generate TGA/DTG Curves run_tga->generate_curves Collect data analyze_data Analyze Data (T_onset, Mass Loss %) generate_curves->analyze_data report Generate Report analyze_data->report

Caption: TGA Experimental Workflow from Preparation to Reporting.

Anticipated Thermal Behavior of MMPB

Based on the structure of Methyl 3-(5-methoxypyridin-3-yl)benzoate, a multi-stage decomposition is predicted. The molecule contains several key functional groups: a pyridine ring (known for its high thermal stability), an ester linkage (a common point of initial thermal cleavage), a methoxy group, and a benzene ring.

Predicted Decomposition Pathway in an Inert Atmosphere (Nitrogen)

Under pyrolysis conditions, the decomposition is expected to proceed via the scission of the weakest covalent bonds.

  • Stage 1: Initial Decomposition (Approx. 200-350°C): The initial mass loss is hypothesized to originate from the cleavage of the ester group. This is a common decomposition pathway for aromatic esters.[10][11] This could involve either alkyl-oxygen scission to yield benzoic acid and other fragments or more complex rearrangements. Concurrently or subsequently, the methoxy group may be cleaved.

  • Stage 2: Pyridine and Benzene Ring Decomposition (Approx. 350-600°C): Following the loss of the more labile functional groups, the more stable aromatic and heteroaromatic rings will begin to decompose. The thermal decomposition of pyridine itself is a complex process initiated by the formation of pyridyl radicals, leading to ring-opening and the formation of smaller gaseous products.[12][13]

  • Stage 3: Char Carbonization (>600°C): A slow, gradual mass loss corresponding to the carbonization of the remaining high-molecular-weight organic residue.

Predicted Decomposition Pathway Diagram

The following diagram illustrates the likely initial points of fragmentation of the MMPB molecule under thermal stress.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 3-(5-methoxypyridin-3-yl)benzoate via Suzuki Coupling

Introduction: The Strategic Importance of Biaryl Scaffolds In the landscape of modern drug discovery and development, the biaryl structural motif is a cornerstone. These scaffolds are prevalent in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

In the landscape of modern drug discovery and development, the biaryl structural motif is a cornerstone. These scaffolds are prevalent in a multitude of biologically active compounds, conferring unique conformational properties that are essential for molecular recognition and pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2][3][4][5] This application note provides a detailed protocol and expert insights for the synthesis of Methyl 3-(5-methoxypyridin-3-yl)benzoate, a key intermediate in the synthesis of various pharmaceutical agents, via a palladium-catalyzed Suzuki coupling.

Reaction Scheme

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8][9]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, methyl 3-bromobenzoate) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species.[10][11] This boronate then undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron atom is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->transmetalation diaryl_pd2_complex Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) Catalyst product Ar-Ar' reductive_elimination->product Product Formation

Sources

Application

Purification of Methyl 3-(5-methoxypyridin-3-yl)benzoate by column chromatography

Application Note: High-Purity Isolation of Methyl 3-(5-methoxypyridin-3-yl)benzoate via Modified Silica Gel Chromatography Abstract The purification of Methyl 3-(5-methoxypyridin-3-yl)benzoate presents a dual challenge c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Methyl 3-(5-methoxypyridin-3-yl)benzoate via Modified Silica Gel Chromatography

Abstract

The purification of Methyl 3-(5-methoxypyridin-3-yl)benzoate presents a dual challenge common in medicinal chemistry: separating a moderately polar biaryl product from Suzuki coupling byproducts (boronic acids, palladium residues) while mitigating the severe peak tailing caused by the basic pyridine nitrogen. This guide details a robust Normal Phase (NP) chromatography protocol utilizing Triethylamine (TEA) modification and Dry Loading techniques to achieve >98% purity.

Part 1: Physicochemical Analysis & Separation Strategy

Successful purification requires understanding the molecular interactions at play. We are not just separating compounds; we are managing competing intermolecular forces.

The Target Molecule
  • Structure: A biaryl system comprising a methyl benzoate ring coupled to a 3-methoxy-5-pyridine ring.

  • Key Functional Groups:

    • Methyl Ester:[1] Moderately polar, susceptible to hydrolysis if exposed to strong aqueous base/acid.

    • Pyridine Nitrogen: A Lewis base (pKa ~5.2). This is the critical moiety for chromatography.

    • Methoxy Group: Electron-donating, slightly increases the basicity of the pyridine nitrogen.

The Chromatographic Challenge (The "Tailing" Effect)

Standard silica gel (SiO₂) is slightly acidic (pH 4–5) due to surface silanol groups (Si-OH).

  • Mechanism of Failure: The basic nitrogen of the pyridine ring forms hydrogen bonds or ionic interactions with acidic silanols.

  • Result: This non-specific binding causes the molecule to "drag" through the column, resulting in broad, tailing peaks (streaking) that co-elute with impurities and reduce recovery yields.[2]

The Solution: Competitive Inhibition

To prevent tailing, we introduce a Basic Modifier (Triethylamine, TEA) into the mobile phase.[3]

  • Action: TEA is a stronger base than the pyridine derivative. It preferentially binds to and "caps" the active silanol sites.

  • Outcome: The target molecule interacts only with the hydrophobic surface of the silica and the mobile phase, restoring Gaussian peak shape and improving resolution.

Part 2: Experimental Protocol

Materials & Reagents
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (Et₃N), Reagent Grade.

  • Loading Media: Celite® 545 or Silica Gel (for dry loading).

Pre-Purification Workup (Crucial Step)

Do not inject crude reaction mixtures directly.

  • Catalyst Removal: Filter the crude reaction mixture through a pad of Celite to remove Palladium black (prevents column darkening/clogging).

  • Solvent Swap: Concentrate the filtrate to dryness.

  • Boronic Acid Check: If unreacted boronic acid is present (often visible as a streak at baseline on TLC), wash the crude residue (dissolved in EtOAc) with 10% Na₂CO₃. Note: Perform quickly to avoid hydrolyzing the methyl ester.

Method Development (TLC)

Run TLC plates to determine the optimal solvent strength.[4]

  • Solvent System: Hexanes:EtOAc (1:1) + 1% TEA.

  • Target Rf: The product spot should have an Rf of 0.25 – 0.35 .

  • Visualization: UV absorption at 254 nm.

Sample Loading: The "Dry Load" Technique

Why Dry Load? Biaryl esters often have poor solubility in non-polar mobile phases (Hexanes). Liquid loading with a strong solvent (DCM) causes "band broadening" as the solvent carries the sample down the column before separation begins.

  • Dissolve the crude oil/solid in the minimum amount of Dichloromethane (DCM).

  • Add Celite® 545 (ratio: 2g Celite per 1g crude sample).

  • Evaporate the solvent on a rotary evaporator until a free-flowing, dry powder remains.

  • Load this powder directly onto the top of the packed silica column (or into a solid load cartridge for automated systems).

Flash Chromatography Parameters
ParameterSetting / Value
Column Size 10–20g Silica per 1g of Crude Sample
Flow Rate 15–20 mL/min (for 12g column); 30–40 mL/min (for 40g column)
Wavelength 254 nm (Primary), 280 nm (Secondary)
Equilibration Flush column with 3 CV (Column Volumes) of 1% TEA in Hexanes

Gradient Table (Linear):

Time / CV% Mobile Phase B (EtOAc + 1% TEA)Purpose
0 - 2 CV 0% - 5%Elute non-polar impurities (Protodeboronation products)
2 - 10 CV 5% → 40%Linear gradient to move target molecule
10 - 12 CV 40% (Hold)Elute Target Molecule (Expect elution ~30-35% B)
12 - 15 CV 40% → 100%Flush polar impurities (Boronic acids, Phosphine oxides)

Part 3: Visualization of Workflows

Diagram 1: The Purification Logic Flow

This flowchart illustrates the decision-making process from crude synthesis to pure isolate.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Workup Workup: Celite Filtration (Remove Pd) & Concentration Start->Workup TLC TLC Analysis: Check Rf & Tailing Workup->TLC Decision Is Pyridine Tailing Visible? TLC->Decision PrepStandard Standard Prep: Hex/EtOAc Decision->PrepStandard No (Unlikely) PrepModified Modified Prep: Hex/EtOAc + 1% TEA Decision->PrepModified Yes (Expected) Loading Dry Loading: Adsorb on Celite/Silica PrepStandard->Loading PrepModified->Loading Column Flash Chromatography: Gradient 5-40% EtOAc Loading->Column Analysis QC: NMR / HPLC Column->Analysis

Caption: Logical workflow for the purification of pyridine-based biaryls, emphasizing the decision point for amine modification.

Diagram 2: Mechanism of Separation Modification

This diagram explains the chemical interaction at the stationary phase interface.

InteractionMechanism Silica Silica Surface Acidic Silanol (Si-OH) Pyridine Target Molecule Basic Pyridine N Pyridine:N->Silica:OH Blocked (No Tailing) TEA Modifier (TEA) High Basicity N TEA:N->Silica:OH Strong Binding (Blocks Sites)

Caption: Competitive inhibition mechanism: TEA (Green) blocks acidic silanol sites, preventing the Target Pyridine (Red) from sticking.[3]

Part 4: Troubleshooting & QC

Common Issues
  • Co-elution with Phosphine Oxide: Triphenylphosphine oxide (Ph₃PO) is a common byproduct of Suzuki couplings. It is very polar and usually elutes after the ester. If they co-elute, switch the mobile phase to DCM:MeOH (98:2) . Ph₃PO is very soluble in DCM but moves differently than the ester in this system.

  • Product Hydrolysis: If the methyl ester cleaves to the carboxylic acid, the compound will stick to the baseline. Avoid using Ammonia/Methanol modifiers; stick to TEA.

Quality Control (QC) Criteria
  • 1H NMR (CDCl₃): Look for the diagnostic methyl ester singlet (~3.9 ppm) and the methoxy singlet (~3.8 ppm). Ensure no TEA peaks remain (quartet ~2.5 ppm, triplet ~1.0 ppm). Note: TEA is volatile and usually removed during high-vacuum drying.

  • HPLC Purity: >98% area at 254 nm.

References

  • Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Teledyne Labs. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Purification of Basic Compounds. Department of Chemistry. [Link]

  • Biotage. (2023).[5] Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog. [Link]

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Biaryl Synthesis. [Link]

Sources

Method

Topic: High-Purity Recrystallization Methods for Methyl 3-(5-methoxypyridin-3-yl)benzoate Purification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-(5-methoxypyridin-3-yl)benzoate is a heterocyclic compound with a structural motif common in pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(5-methoxypyridin-3-yl)benzoate is a heterocyclic compound with a structural motif common in pharmacologically active agents. The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates necessitate robust and scalable purification strategies. This application note provides a detailed guide to the purification of Methyl 3-(5-methoxypyridin-3-yl)benzoate using crystallization, a cornerstone technique in process chemistry. We will explore the principles of solvent selection, provide step-by-step protocols for both single-solvent and multi-solvent systems, and offer advanced troubleshooting guidance. The methodologies are designed to be self-validating and are grounded in established chemical principles to ensure the consistent attainment of high-purity material suitable for drug development and research.

Introduction: The Imperative for Purity

In pharmaceutical development, the purity of an intermediate compound like Methyl 3-(5-methoxypyridin-3-yl)benzoate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can introduce toxicity, alter bioavailability, or lead to the formation of unstable byproducts. Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize, leaving impurities behind in the "mother liquor".[1][2]

The molecular structure of Methyl 3-(5-methoxypyridin-3-yl)benzoate—featuring a polar pyridine ring, an ester functional group, and two aromatic rings—presents a unique solubility profile that must be carefully considered for optimal purification. This guide provides the foundational knowledge and practical protocols to achieve this.

The Cornerstone of Success: Rational Solvent Selection

The most critical step in developing a successful recrystallization protocol is the selection of an appropriate solvent or solvent system.[2] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at elevated temperatures but sparingly soluble at ambient or lower temperatures.[3] This differential solubility is the driving force for high recovery yields.

Guiding Principles for Solvent Selection:

  • "Like Dissolves Like" : The polarity of the solvent should be matched to the polarity of the solute.[3] Given the presence of both polar (pyridine, ester) and non-polar (aromatic rings) moieties in Methyl 3-(5-methoxypyridin-3-yl)benzoate, solvents of intermediate polarity, such as alcohols or esters, are excellent starting points.[4]

  • Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Inertness : The solvent must be chemically inert and not react with the compound being purified.[3]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety & Environmental Impact : Solvents should be chosen with consideration for their toxicity, flammability, and environmental footprint.

Below is a logical workflow for screening and selecting an appropriate solvent system.

Caption: Workflow for Recrystallization Solvent Selection.

Table 1: Candidate Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale & Safety Considerations
Isopropanol (IPA) 82.6PolarGood for compounds with hydroxyl or amine groups. Less volatile than ethanol. Flammable.
Ethanol (EtOH) 78.4PolarA general and effective solvent for many organic compounds.[4] Flammable.
Methanol (MeOH) 64.7PolarSimilar to ethanol but more volatile. Can be a good choice for some esters.[5] Toxic.
Ethyl Acetate (EtOAc) 77.1IntermediateOften a good choice for esters due to structural similarity.[4] Flammable.
Acetone 56IntermediateStrong solvent, good for dissolving many organics. Its high volatility can sometimes be a disadvantage. Flammable.
Toluene 111Non-polarEffective for aromatic compounds, but its high boiling point can make it difficult to remove. Flammable, toxic.
Heptane/Hexane 98.4 / 69Non-polarGenerally poor solvents for this compound alone, but excellent as anti-solvents in a two-solvent system.[4] Flammable.
Water 100Very PolarUnlikely to be a good single solvent, but can be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[4][6]

Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide to purifying Methyl 3-(5-methoxypyridin-3-yl)benzoate. Safety glasses, lab coats, and gloves are mandatory. All heating of flammable solvents must be conducted using a heating mantle or a steam bath in a well-ventilated fume hood.

General Recrystallization Workflow

Recrystallization_Process A 1. Dissolution Add minimum amount of hot solvent to dissolve crude solid. B 2. Hot Filtration (Optional) If insoluble impurities or charcoal are present. A->B if needed C 3. Cooling & Crystallization Allow solution to cool slowly to room temperature, then chill. A->C B->C D 4. Crystal Collection Isolate crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F G High-Purity Product F->G

Caption: General Experimental Workflow for Recrystallization.

Protocol 3.1: Single-Solvent Recrystallization (Example: Isopropanol)

This method is ideal when a single solvent with a steep solubility-temperature gradient is identified.

  • Dissolution : Place the crude Methyl 3-(5-methoxypyridin-3-yl)benzoate (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a small portion of isopropanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring.[7]

  • Achieve Saturation : Continue to add hot isopropanol in small increments until the solid is just completely dissolved.[7] Causality Note: Adding a large excess of solvent will reduce the final yield, as more product will remain in the solution upon cooling.[3]

  • Decolorization (Optional) : If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 0.1 g). Re-heat the mixture to boiling for a few minutes.[8]

  • Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[3]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor. Causality Note: Using ice-cold solvent minimizes the redissolving of the purified product.[3]

  • Drying : Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3.2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization (Example: Ethyl Acetate/Heptane)

This method is employed when the compound is too soluble in one solvent and poorly soluble in another.[3]

  • Dissolution : In an Erlenmeyer flask, dissolve the crude product (e.g., 5.0 g) in the minimum amount of hot ethyl acetate (the "good" solvent) required for complete dissolution.[7]

  • Induce Saturation : While keeping the solution hot, add heptane (the "anti-solvent") dropwise with swirling. Continue adding until a faint, persistent cloudiness (turbidity) is observed.[9] This indicates the solution is now saturated.

  • Clarification : Add a few drops of hot ethyl acetate, just enough to redissolve the turbidity and make the solution clear again.[7]

  • Crystallization : Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 3.1.

  • Collection, Washing, and Drying : Collect, wash, and dry the crystals as described previously. For washing, use a pre-chilled mixture of ethyl acetate and heptane (in a ratio similar to that of the final crystallization mixture) to prevent dissolving the product.

Troubleshooting and Optimization

ProblemProbable Cause(s)Solution(s)
"Oiling Out" (Product separates as a liquid)The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; cooling is too rapid.[3]Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.[3]
No Crystals Form Too much solvent was used; the solution is supersaturated.[3]Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of pure product. If too much solvent was used, carefully evaporate some solvent and allow it to cool again.[3]
Poor Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.[3]Use the minimum amount of solvent necessary. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated. Cool the filtrate in an ice bath to recover a second crop of crystals (which may be of lower purity).
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal during the dissolution step (Protocol 3.1, Step 3) to adsorb the colored impurities before filtration.[8]

Conclusion

The recrystallization protocols detailed in this application note provide a robust framework for the purification of Methyl 3-(5-methoxypyridin-3-yl)benzoate. By systematically applying the principles of solvent selection and carefully controlling the experimental parameters of dissolution, cooling, and isolation, researchers can consistently achieve the high levels of purity required for pharmaceutical applications. The troubleshooting guide further empowers scientists to optimize these methods for maximum yield and efficiency.

References

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • University of California, Davis. Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Calgary. Recrystallization - Single Solvent. Available at: [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. Available at: [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Application

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Analysis of Methyl 3-(5-methoxypyridin-3-yl)benzoate

Abstract This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-(5-methoxypyridin-3-yl)benzoate. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-(5-methoxypyridin-3-yl)benzoate. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure purity, stability, and quality control throughout the drug development lifecycle. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, providing excellent peak shape and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a complete validation strategy.

Introduction and Method Rationale

Methyl 3-(5-methoxypyridin-3-yl)benzoate is a heterocyclic aromatic ester of significant interest as a building block in the synthesis of novel therapeutic agents. Its precise quantification is critical for monitoring reaction kinetics, determining purity of intermediates, and assessing the stability of active pharmaceutical ingredients (APIs).[4] The development of a selective and validated analytical method is therefore a prerequisite for its use in a regulated environment.

Reversed-phase HPLC is the technique of choice for this type of analysis due to its versatility and applicability to a wide range of organic molecules, from polar to nonpolar.[5] The structural features of the target analyte—a hydrophobic benzoate moiety and a moderately polar, basic methoxypyridine group—dictate the strategic choices for method development.

  • Chromatographic Mode - The "Why": Reversed-phase chromatography was selected for its proven efficacy in separating aromatic and moderately polar compounds.[5][6] The hydrophobic interactions between the analyte and the nonpolar stationary phase provide the primary mechanism for retention and separation.

  • Stationary Phase Selection - The "Why": A C18 (octadecylsilane) column is the foundational choice for RP-HPLC method development.[5] Its high hydrophobicity ensures sufficient retention for the aromatic ester structure of the analyte, providing a strong starting point for optimization. The high surface area coverage of C18 phases offers excellent separation power.

  • Mobile Phase Strategy - The "Why": The presence of a pyridine ring, which is basic with a pKa typically around 5.2-6.0, necessitates careful control of the mobile phase pH.[7][8] Operating at an acidic pH (e.g., pH 3.0) ensures that the pyridine nitrogen is consistently protonated. This prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica backbone of the stationary phase, thereby ensuring sharp, symmetrical peaks. An ammonium formate buffer is chosen as it is volatile and compatible with mass spectrometry (MS), making the method adaptable for LC-MS applications if impurity identification is required. Acetonitrile is selected as the organic modifier due to its low viscosity and strong elution properties.

  • Detection - The "Why": The presence of two aromatic rings in the analyte's structure results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is ideal for scanning across a range of wavelengths to determine the absorbance maximum (λ-max), ensuring optimal sensitivity. For this application note, a representative wavelength of 254 nm is utilized, a common choice for aromatic compounds.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Data Acquisition Software: Empower™ 3, Chromeleon™, or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Analytical Balance: 0.01 mg readability.

  • Ultrasonic Bath: For degassing solvents.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

Reagents and Chemicals
  • Methyl 3-(5-methoxypyridin-3-yl)benzoate Reference Standard (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic Acid (reagent grade, ~99%).

  • Ammonium Formate (analytical grade).

  • Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-10 min: 30% to 80% B, 10-12 min: 80% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0):

    • Weigh 0.63 g of ammonium formate and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with formic acid.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Methyl 3-(5-methoxypyridin-3-yl)benzoate reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.[4] Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the sample (e.g., from a reaction mixture or API batch) into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with the diluent, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

HPLC System Preparation and Analysis Workflow

HPLC_Workflow cluster_prep Preparation Phase cluster_hplc Analysis Phase cluster_data Data Processing Phase P1 Prepare Mobile Phases & Diluent P2 Prepare Standard & Sample Solutions P1->P2 S1 Equilibrate HPLC System (15 min at initial conditions) P2->S1 S2 Perform Blank Injection (Diluent) S1->S2 S3 Inject Standard Solution (System Suitability) S2->S3 S4 Inject Sample Solutions S3->S4 D1 Integrate Chromatograms S4->D1 D2 Calculate System Suitability (Tailing Factor, Plate Count) D1->D2 D3 Quantify Analyte (External Standard Method) D1->D3

Caption: HPLC Analysis Workflow from Preparation to Data Processing.

Method Validation Strategy and Expected Results

The method's reliability is established through a rigorous validation process based on ICH Q2(R1) guidelines.[2] This ensures the procedure is fit for its intended purpose.[10]

Validation_Strategy cluster_core Core Performance cluster_range Quantitative Range cluster_limits Sensitivity & Reliability center Validated HPLC Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity (R²) center->Linearity LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Range Range Linearity->Range

Caption: Interconnected Parameters of HPLC Method Validation.

System Suitability

Before each analytical run, a system suitability test is performed by injecting the working standard solution six times. The acceptance criteria ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is demonstrated by showing that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is confirmed by analyzing a placebo, a spiked sample, and subjecting a sample to stress conditions (acid, base, oxidation, heat, light) to ensure separation from any potential degradants.

Linearity and Range

Linearity is evaluated by analyzing a series of solutions over a concentration range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

ParameterExpected Result
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Range 50 - 150 µg/mL
Accuracy

Accuracy is determined by calculating the percent recovery of the analyte in a spiked sample. This is performed at three concentration levels (e.g., 80%, 100%, 120%) with three replicates at each level.[2]

Concentration LevelAcceptance Criteria (% Recovery)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

Precision TypeAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

Robustness

The method's robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.[2]

Parameter VariedVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be a specific, linear, accurate, precise, and robust system for the quantitative determination of Methyl 3-(5-methoxypyridin-3-yl)benzoate. The detailed protocol and validation framework provide a comprehensive tool for scientists in research and quality control environments. The logical, science-based approach to method development ensures reliable performance and easy implementation, supporting the rigorous demands of pharmaceutical development and manufacturing.

References

  • Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • Rp-Hplc Method For The Estimation Of Rizatriptan Benzoate Tablets.
  • UPLC method for the determination of rizatriptan benzoate and its related impurities. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Steps for HPLC Method Valid
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • HPLC Methods for analysis of Pyridine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALU
  • Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. MDPI.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing demethylation during synthesis of methoxypyridine compounds

Navigating the Challenge of Demethylation Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methoxypyridine compou...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Challenge of Demethylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methoxypyridine compounds. Unwanted demethylation of the methoxy group is a frequent and challenging side reaction that can significantly impact reaction yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent this common issue.

Understanding the Root Cause: The Lability of the Methoxy Group

The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, which activates the methoxy group towards nucleophilic attack, particularly when the nitrogen is protonated or coordinated to a Lewis acid. This inherent reactivity makes the methoxy group susceptible to cleavage under various reaction conditions, especially those involving strong acids, Lewis acids, or high temperatures.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a methoxypyridine is showing significant demethylation. What's causing this and how can I fix it?

A1: Demethylation during Grignard reactions is a common problem. The magnesium halide of the Grignard reagent can act as a Lewis acid, coordinating to the pyridine nitrogen and activating the methoxy group for nucleophilic attack by the Grignard reagent itself or other nucleophiles present in the reaction mixture.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the reaction at very low temperatures, such as -78 °C, can significantly reduce the rate of the demethylation side reaction.[1][2] Many procedures for Grignard additions to activated pyridiniums specify this temperature to minimize background reactions.[1][2]

  • Inverse Addition: Instead of adding the Grignard reagent to the methoxypyridine solution, try adding the methoxypyridine solution slowly to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which can sometimes suppress side reactions.

  • Use a Different Grignard Reagent: If possible, consider using a less sterically hindered or less reactive Grignard reagent.

  • Change the Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Ethereal solvents like THF or diethyl ether are standard, but in some cases, non-coordinating solvents like toluene might alter the reaction's course, although this could also affect the solubility and reactivity of the Grignard reagent.

Q2: I'm using a strong Lewis acid like BBr₃ for another transformation in my molecule, but it's cleaving the methoxypyridine group. Are there milder alternatives?

A2: Boron tribromide (BBr₃) is a powerful reagent for ether cleavage and is often too harsh for substrates containing a sensitive methoxypyridine moiety.[3][4][5][6] The mechanism involves the formation of a Lewis acid-base adduct between BBr₃ and the ether oxygen, followed by nucleophilic attack of the bromide ion.[6]

Milder Alternatives & Strategies:

  • L-Selectride: For chemoselective demethylation of methoxypyridines in the presence of other aryl methyl ethers (like anisole), L-selectride has proven to be effective.[7][8][9][10] It acts as a nucleophilic demethylating agent.

  • Regenerable Borates: A more sustainable approach involves using regenerable triaryl borates in place of BCl₃ in a mixed BBr₃/BCl₃ system for ether cleavage.[11] This system can offer high regio- and chemoselectivity.[11]

  • Protecting Groups: If the methoxy group is not directly involved in the desired transformation, consider protecting it. However, the methyl ether itself is often considered a protecting group due to its general stability.[8] If demethylation is a persistent issue, it may be necessary to reconsider the synthetic route to introduce the hydroxyl group at a later stage.

  • Biocatalysis: In some specific cases, enzymatic demethylation using oxidative demethylases can offer high selectivity under mild conditions.[12]

Q3: Can I prevent demethylation by temporarily modifying the pyridine ring?

A3: Yes, this is an excellent strategy. Modulating the electronic properties of the pyridine ring can significantly decrease the likelihood of demethylation.

The N-Oxide Strategy:

Formation of a pyridine N-oxide is a highly effective method to protect the methoxy group.[13][14] The N-oxide group is electron-donating, which deactivates the ring towards nucleophilic attack on the methoxy group.

  • Synthesis of the N-Oxide: Methoxypyridines can be oxidized to their corresponding N-oxides using reagents like hydrogen peroxide in acetic acid.[13]

  • Reactions with the N-Oxide: The N-oxide can then be subjected to various transformations.

  • Deprotection (Deoxygenation): The N-oxide can be readily reduced back to the pyridine using reagents like PCl₃, PBr₃, or even catalytic hydrogenation, often under mild conditions that will not affect the methoxy group.

Q4: During a cross-coupling reaction (e.g., Suzuki, Negishi), I'm observing low yields and demethylation. What are the key factors to consider?

A4: Cross-coupling reactions involving pyridines can be challenging due to the coordinating ability of the pyridine nitrogen with the metal catalyst, which can lead to catalyst deactivation.[15][16] This can necessitate harsher reaction conditions (e.g., higher temperatures), which in turn can promote demethylation.

Optimization Strategies:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can sterically hinder the coordination of the pyridine nitrogen to the metal center, thus preserving catalyst activity.

  • Catalyst System: Experiment with different palladium or nickel catalyst precursors and ligands to find a system that operates efficiently at a lower temperature.

  • Base Selection: The choice of base can be critical. A weaker base might be sufficient and less likely to promote side reactions.

  • Reaction Conditions: Carefully screen reaction temperature and time. Extended reaction times at elevated temperatures increase the risk of demethylation.

Troubleshooting Guide: A Deeper Dive

Scenario 1: Unexpected Demethylation with "Mild" Lewis Acids

Problem: You're using a supposedly mild Lewis acid (e.g., ZnCl₂, TiCl₄) for a reaction, but still observing significant demethylation of your methoxypyridine.

Analysis & Solution:

The Lewis acidity of a reagent can be enhanced by the reaction solvent or additives. Furthermore, the coordination of the Lewis acid to the pyridine nitrogen can still be strong enough to activate the methoxy group.

  • Stoichiometry of the Lewis Acid: Use the minimum effective amount of the Lewis acid. An excess will increase the likelihood of side reactions.

  • Temperature Control: Maintain strict temperature control, as even a slight increase can accelerate the demethylation process.

  • Alternative Activation: Explore non-Lewis acid activation methods if possible for your specific transformation.

Scenario 2: Demethylation During Acidic Workup or Purification

Problem: Your reaction appears clean by TLC or crude NMR, but after acidic workup or silica gel chromatography, the desired product is demethylated.

Analysis & Solution:

The protonated pyridinium species formed under acidic conditions is highly susceptible to nucleophilic attack on the methyl group by counter-ions (e.g., halides) or even water, especially with heating.[3]

  • Neutral or Basic Workup: If possible, use a neutral or mildly basic workup (e.g., saturated aqueous sodium bicarbonate).

  • Chromatography Considerations:

    • Neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system.

    • Consider using alternative stationary phases like alumina (basic or neutral).

    • Work quickly and avoid prolonged exposure of the compound to the silica gel.

Experimental Protocols & Visualizations

Protocol: Chemoselective Demethylation of a Methoxypyridine using L-Selectride

This protocol is adapted from a method for the chemoselective demethylation of methoxypyridines over anisoles.[8]

Materials:

  • Methoxypyridine substrate

  • L-Selectride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the methoxypyridine (1.0 equiv) in anhydrous THF under an inert atmosphere, add L-Selectride (1.5 - 3.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.[7]

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Decision Workflow for Preventing Demethylation

Demethylation_Prevention start Demethylation Observed lewis_acid Is a Lewis Acid Present? start->lewis_acid grignard Is a Grignard Reagent Used? start->grignard cross_coupling Cross-Coupling Reaction? start->cross_coupling acidic_cond Acidic Conditions? start->acidic_cond other Other Conditions start->other mild_lewis Use Milder Lewis Acid (e.g., L-Selectride for demethylation) lewis_acid->mild_lewis Yes protect_n_oxide Protect as N-Oxide lewis_acid->protect_n_oxide Yes lower_temp Lower Temperature (-78 °C) grignard->lower_temp Yes inv_add Inverse Addition grignard->inv_add Yes ligand_opt Optimize Ligand (Bulky, Electron-Rich) cross_coupling->ligand_opt Yes temp_opt Optimize Temperature & Catalyst cross_coupling->temp_opt Yes neutral_workup Neutral/Basic Workup acidic_cond->neutral_workup Yes neutral_chrom Neutralize Silica/Use Alumina acidic_cond->neutral_chrom Yes other->protect_n_oxide

Caption: Decision workflow for troubleshooting demethylation.

Mechanism: Lewis Acid-Mediated Demethylation

Demethylation_Mechanism sub R-O-CH₃ + BBr₃ adduct [R-O(BBr₃)-CH₃]⁺ sub->adduct Adduct Formation pyridine Pyridine Ring (R) oxonium [R-O=CH₃]⁺ + BBr₃⁻ adduct->oxonium Dissociation product R-OH + CH₃Br + BBr₂OH oxonium->product SN2 Attack by Br⁻

Caption: Simplified mechanism of BBr₃-mediated demethylation.

Comparative Data

Table 1: Comparison of Reagents for Methoxy Group Cleavage
ReagentTypical ConditionsAdvantagesDisadvantages
BBr₃ CH₂Cl₂, -78 °C to rtHighly effective for aryl methyl ethersOften too harsh, lacks selectivity, strong Lewis acid
HBr/HI High temperature, often with acetic acidInexpensiveVery harsh conditions, not suitable for sensitive substrates
L-Selectride THF, refluxChemoselective for methoxypyridines over anisoles[7][8]Requires anhydrous conditions, reducing agent
Biocatalysts Aqueous buffer, near ambient temp.High selectivity, very mild conditionsSubstrate specific, may require enzyme screening

References

  • García-Ruiz, C., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available from: [Link]

  • García-Ruiz, C., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. Available from: [Link]

  • Takahashi, H., et al. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. Synfacts. Available from: [Link]

  • G. M. Kyne, et al. (2025). Regiocontrolled Cleavage of Dialkyl Ethers Using Regenerative Borates as a Sustainable Alternative to Boron Trichloride. ResearchGate. Available from: [Link]

  • Van den Bosch, S., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available from: [Link]

  • van Oosterwijk, N., et al. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. ChemBioChem. Available from: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Chem Help ASAP. (2019). cleavage of ethers with acid. YouTube. Available from: [Link]

  • Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. Available from: [Link]

  • Various Authors. 4-Methoxypyridine N-oxide. ResearchGate. Available from: [Link]

  • Frostburg State University Chemistry Department. (2018). Other Ether Cleavage Reactions. YouTube. Available from: [Link]

  • Pearson+. (2024). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... Study Prep. Available from: [Link]

  • Unknown Author. Protecting Group Handout. Scribd. Available from: [Link]

  • Wikipedia Contributors. (2023). Demethylation. Wikipedia. Available from: [Link]

  • Skrydstrup, T., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. Available from: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available from: [Link]

  • Gardner, P. D. (1969). Process for the reduction of pyridine n-oxides. Google Patents.
  • University of Windsor. Alcohol Protecting Groups. Available from: [Link]

  • Wikipedia Contributors. (2023). Methoxymethyl ether. Wikipedia. Available from: [Link]

  • Streuff, J., et al. (2021). Optimization of the Grignard reagent formation. ResearchGate. Available from: [Link]

  • Hilton, M. J., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link]

  • Skrydstrup, T., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. Available from: [Link]

  • Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. ResearchGate. Available from: [Link]

  • Lambert, K. M., et al. (2025). 1,4-Dearomatization of Pyridines and Quinolines Enabled by the Carbodication Lewis Acid. Angewandte Chemie International Edition. Available from: [Link]

  • Rose, N. R., et al. (2011). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry. Available from: [Link]

  • MacNair, A. J., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem. Available from: [Link]

  • K. F. Hesse, et al. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E. Available from: [Link]

  • Valente, S., et al. (2020). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. RSC Medicinal Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2024). Rh-catalyzed C3/C5-demethylation of pyridine. ResearchGate. Available from: [Link]

  • Frisch, A. C. (2008). Cross-Coupling Methods for Methylation. ResearchGate. Available from: [Link]

  • Jones, G. D., et al. (2005). Analysis of key steps in the catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions. Journal of the American Chemical Society. Available from: [Link]

  • Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Jones, K., et al. (2003). Demethylation of 2,4-dimethoxquinolines: the synthesis of atanine. Organic and Biomolecular Chemistry. Available from: [Link]

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Optimization

Stability issues of Methyl 3-(5-methoxypyridin-3-yl)benzoate in solution

Technical Support Center: Stability & Handling of Methyl 3-(5-methoxypyridin-3-yl)benzoate Executive Summary & Chemical Profile Compound: Methyl 3-(5-methoxypyridin-3-yl)benzoate Primary Application: Intermediate in Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 3-(5-methoxypyridin-3-yl)benzoate

Executive Summary & Chemical Profile

Compound: Methyl 3-(5-methoxypyridin-3-yl)benzoate Primary Application: Intermediate in Suzuki-Miyaura coupling; prodrug scaffold in medicinal chemistry. Chemical Nature: Biaryl system containing a basic pyridine nitrogen and an electrophilic methyl ester.

The "Push-Pull" Instability Factor: This molecule presents a unique stability challenge due to its "push-pull" electronic structure. The 5-methoxy group is electron-donating (Push), increasing the electron density of the pyridine ring. However, the benzoate ester is electron-withdrawing (Pull).

  • Critical Risk: The pyridine nitrogen, while less basic than unsubstituted pyridine due to the aryl linkage, can still act as a general base catalyst or nucleophile, accelerating the hydrolysis of the methyl ester in the presence of trace moisture.

Troubleshooting Guide (Q&A Format)

Issue 1: Unexpected Mass Shifts in LCMS

Q: I see a new peak with a mass of [M-14] in my LCMS after 24 hours in solution. What happened? Diagnosis: Hydrolysis (Demethylation of the ester). The loss of a methyl group (-15) and gain of a proton (+1) results in a net loss of 14 amu. This indicates your methyl ester has hydrolyzed to the corresponding carboxylic acid: 3-(5-methoxypyridin-3-yl)benzoic acid.

  • Root Cause:

    • Moisture: The solution was likely not anhydrous.

    • "Autocatalysis": The pyridine nitrogen in the molecule can act as a local base, deprotonating water and facilitating the attack on the ester carbonyl (General Base Catalysis). This makes this compound significantly more labile than simple methyl benzoate.

  • Corrective Action:

    • Switch to anhydrous DMSO or Acetonitrile for stock solutions.

    • Store solutions at -20°C, not 4°C (where condensation is more likely).

Q: I see a peak with [M+14] when stored in ethanol. Is this an impurity? Diagnosis: Transesterification. You have formed the Ethyl 3-(5-methoxypyridin-3-yl)benzoate.

  • Root Cause: Methyl esters undergo rapid exchange in alcoholic solvents (solvolysis), especially if the solution is slightly basic (catalyzed by the pyridine ring) or acidic.

  • Corrective Action:

    • Never dissolve methyl esters in ethanol or isopropanol for storage.

    • Use Methanol (if an alcohol is required) to maintain the equilibrium at the methyl ester, or non-nucleophilic solvents like DMSO/DMAc.

Issue 2: Solubility & Precipitation

Q: The compound dissolved initially in aqueous buffer but precipitated later. Why? Diagnosis: pH-Dependent Solubility Crash.

  • Mechanism:

    • Low pH (< 3): The pyridine nitrogen is protonated (

      
      ), increasing solubility.
      
    • Neutral pH (4-8): The molecule is neutral and highly lipophilic (LogP > 2.5), leading to precipitation.

    • High pH (> 10): Hydrolysis occurs, forming the carboxylate anion (

      
      ), which is soluble but represents degradation.
      
  • Corrective Action:

    • Maintain a minimum of 10-20% organic co-solvent (DMSO or Acetonitrile) in aqueous buffers.

    • Avoid storing in acidic buffers for long periods, as acid catalyzes ester hydrolysis.

Issue 3: Discoloration (Yellowing)

Q: My clear DMSO stock solution turned yellow after a week on the bench. Diagnosis: N-Oxide Formation or Photodegradation.

  • Root Cause: Pyridine derivatives are susceptible to oxidation at the nitrogen atom by dissolved oxygen or peroxides (common in aged PEG or ethers), forming the N-oxide. They can also be photosensitive.

  • Corrective Action:

    • Degas solvents (sparge with Nitrogen/Argon) before preparing stocks.

    • Store in amber vials to prevent UV-induced radical formation.

Deep Dive: The Mechanism of Instability

To understand the stability profile, we must visualize the competing degradation pathways. The pyridine nitrogen is the "saboteur" within the molecule.

Pathway Analysis Diagram

StabilityPathways Compound Methyl 3-(5-methoxypyridin-3-yl)benzoate (Intact Molecule) Hydrolysis Hydrolysis Product (Carboxylic Acid) [M-14 amu] Compound->Hydrolysis  Pyridine-Assisted  Base Catalysis Transester Transesterification Product (Ethyl/Isopropyl Ester) [M+14 / M+28 amu] Compound->Transester  Solvolysis  (Nucleophilic Attack) NOxide Pyridine N-Oxide (Oxidation) [M+16 amu] Compound->NOxide  Oxidation  (Slow) Water Trace Water (Moisture) Water->Hydrolysis Alcohol Alcohol Solvent (EtOH/iPrOH) Alcohol->Transester Oxygen Dissolved O2 / UV Light Oxygen->NOxide

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most rapid and common failure mode in aqueous or wet organic solvents.

Experimental Protocols

Protocol A: Stability "Stress Test" for Stock Solutions

Use this protocol to validate if your solvent system is compatible before running expensive biological assays.

Reagents:

  • Test Compound (1 mg)

  • Solvents: DMSO (anhydrous), Acetonitrile, PBS (pH 7.4).

  • Internal Standard: Caffeine (stable, neutral).

Procedure:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Spike: Dilute to 100 µM in three conditions:

    • A: Pure DMSO (Control)

    • B: 50:50 DMSO:Water

    • C: 50:50 DMSO:Ethanol

  • Incubation: Incubate at 37°C (accelerated aging) for 24 hours.

  • Analysis: Analyze by HPLC-UV/MS (254 nm).

  • Criteria:

    • Pass: >98% Parent peak area relative to Internal Standard.

    • Fail: Appearance of [M-14] (Acid) or [M+14] (Ethyl ester) > 2%.

Protocol B: Recommended Storage Conditions
ParameterRecommendationRationale
State Solid Powder Hydrolysis rate is negligible in solid state.
Temperature -20°C Kinetic rate of degradation is halted.
Solvent 100% DMSO (Anhydrous)Avoids protic solvents that participate in reaction.
Container Amber Glass Prevents photo-oxidation of the pyridine ring.
Shelf Life 6 Months (Solution)Re-verify purity by LCMS before use if >1 month.

Decision Logic for Solvent Selection

Use this logic flow to select the correct solvent for your specific application.

SolventLogic Start Select Solvent for Methyl 3-(5-methoxypyridin-3-yl)benzoate Usage What is the intended usage? Start->Usage Storage Long-term Storage (> 24 hours) Usage->Storage Stock Solution Assay Biological Assay (Immediate Use) Usage->Assay In Vitro ChemRxn Chemical Reaction (Synthesis) Usage->ChemRxn Synthesis DMSO Anhydrous DMSO (Best Stability) Storage->DMSO Preferred MeCN Acetonitrile (Good for LCMS) Storage->MeCN Alternative Buffer Aqueous Buffer + DMSO (Make Fresh Only!) Assay->Buffer Dilute immediately before use ChemRxn->DMSO Coupling Rxns Alcohol Methanol Only (Avoid EtOH/iPrOH) ChemRxn->Alcohol If refluxing

Figure 2: Decision tree for solvent selection to minimize degradation risks.

References & Authoritative Grounding

  • Mechanism of Ester Hydrolysis:

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

    • Note: Defines the BAc2 mechanism relevant to the benzoate ester hydrolysis.

  • Pyridine-Assisted Hydrolysis:

    • Fersht, A. R., & Jencks, W. P. (1970). "The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer." Journal of the American Chemical Society. Link

    • Relevance: Establishes the catalytic role of pyridine nitrogen in acyl transfer and hydrolysis reactions.

  • Transesterification in Alcoholic Solvents:

    • Otera, J. (1993). "Transesterification."[1][2] Chemical Reviews, 93(4), 1449–1470. Link

    • Relevance: comprehensive review of the kinetics and mechanisms of ester exchange in alcohols.

  • Stability of Pharmaceuticals (ICH Guidelines):

    • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Link

    • Relevance: The industry standard for defining stress testing (hydrolysis, oxidation, photostability).

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(5-methoxypyridin-3-yl)benzoate

Current Status: Operational Topic: Byproduct Identification & Process Optimization Ticket ID: CHEM-SUP-2024-05-PYR Introduction: The "Happy Path" & The Reality Welcome to the technical support hub for the synthesis of Me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Byproduct Identification & Process Optimization Ticket ID: CHEM-SUP-2024-05-PYR

Introduction: The "Happy Path" & The Reality

Welcome to the technical support hub for the synthesis of Methyl 3-(5-methoxypyridin-3-yl)benzoate . This biaryl system is a critical intermediate in kinase inhibitor development. The standard synthetic route utilizes a Suzuki-Miyaura Cross-Coupling between 3-bromo-5-methoxypyridine and (3-(methoxycarbonyl)phenyl)boronic acid .

While the Suzuki coupling is robust, the combination of a basic pyridine nitrogen, an electron-rich heterocycle, and a base-sensitive methyl ester creates a "perfect storm" for three specific byproduct classes: Protodeboronation , Homocoupling , and Ester Hydrolysis .

Visualizing the Reaction Landscape

The following diagram maps the intended reaction pathway against the three most common failure modes. Use this to diagnose your crude LCMS data.

ReactionLandscape cluster_inputs Input Stream R1 3-Bromo-5- methoxypyridine Int Int R1->Int R2 (3-(Methoxycarbonyl) phenyl)boronic acid Fail1 BYPRODUCT A: Methyl Benzoate (Protodeboronation) MW 136.15 R2->Fail1 H2O/Base (Loss of B) Fail2 BYPRODUCT B: Biaryl Dimer (Homocoupling) MW 270.28 R2->Fail2 O2/Pd(II) (Oxidative) R2->Int Cat Pd Catalyst (Cycle) Prod TARGET PRODUCT Methyl 3-(5-methoxypyridin- 3-yl)benzoate (MW 243.26) Fail3 BYPRODUCT C: Carboxylic Acid (Saponification) MW 229.23 Prod->Fail3 Excess Base/Heat (Hydrolysis) Int->Cat Int->Prod Reductive Elimination

Caption: Figure 1. Reaction network showing the primary Suzuki pathway (Green) and the three competing byproduct cascades (Red).

Module 1: Troubleshooting "Missing Yield" (Boron Instability)

User Query: "My conversion is stalled at 60%, and I see a large peak at low molecular weight (MW ~136). Adding more catalyst doesn't help."

The Diagnosis: Protodeboronation

This is the most common failure mode in heterocyclic Suzuki couplings. The boronic acid species (Reactant 2) is unstable in aqueous base and loses the boron moiety before it can transmetallate with the Palladium.

  • Mechanism: Base-catalyzed hydrolytic cleavage of the C-B bond.

  • Observation: Appearance of Methyl Benzoate (MW 136).

  • Root Cause: The reaction pH is too high, or the water content is too high, accelerating the protolytic cleavage.

Corrective Protocol
  • Switch to Anhydrous Conditions: Move from Dioxane/Water to Anhydrous Toluene or DMF .

  • Change the Base: Replace aqueous Carbonate (Na2CO3) with Anhydrous Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) . Fluoride activates the boronic acid without requiring water [1].

  • Use a Boronate Ester: If using the free boronic acid, convert it to a Pinacol Ester or use a MIDA Boronate . These slow-release mechanisms protect the boron species from rapid degradation [2].

Module 2: Troubleshooting "The Dimer" (Homocoupling)

User Query: "I see a significant impurity at MW 270. It looks like two phenyl rings stuck together."

The Diagnosis: Oxidative Homocoupling

You have generated Dimethyl biphenyl-3,3'-dicarboxylate . This occurs when two molecules of your boronic acid couple to each other instead of the pyridine halide.

  • Mechanism: In the presence of Oxygen, the Pd(II) species can facilitate the coupling of two nucleophiles (boronic acids) rather than the electrophile/nucleophile pair [3].

  • Observation: Peak at MW 270.28 .

  • Root Cause: Incomplete degassing of the solvent system.

Corrective Protocol
  • Rigorous Degassing: Sparging with Nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent prior to adding the catalyst.

  • Catalyst Activation: Ensure you are using a Pd(0) source or that your Pd(II) precatalyst is reduced quickly in situ. Excess O2 keeps the Pd in an oxidized state favorable for homocoupling.

Module 3: Functional Group Integrity (Ester Hydrolysis)

User Query: "My product mass is 229, not 243. The NMR shows the loss of the methyl singlet."

The Diagnosis: Saponification

You have inadvertently synthesized the Carboxylic Acid derivative (3-(5-methoxypyridin-3-yl)benzoic acid).

  • Mechanism: The methyl ester is susceptible to nucleophilic attack by hydroxide ions (generated from water and base) at elevated temperatures (Reflux > 80°C).

  • Observation: Mass shift of -14 Da (Loss of CH3, gain of H). The product will also streak on silica TLC plates due to acidity.

  • Root Cause: Using strong aqueous bases (NaOH, KOH) or refluxing too long in carbonate/water mixtures.

Corrective Protocol
  • Buffer the pH: Switch to Potassium Phosphate (K3PO4) , which is less nucleophilic than hydroxide/carbonate.

  • Reduce Water: Use a 10:1 ratio of Dioxane:Water instead of 4:1.

  • Temperature Control: Limit reaction temperature to 80°C . If higher temperatures are needed for conversion, switch to a more active catalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G4 ) to allow milder thermal conditions [4].

Module 4: Identification Data Table

Use this table to correlate your LCMS/GCMS signals with specific byproducts.

Compound IdentityStructure TypeMolecular Weight (Da)Mass Shift (vs Target)Origin
Target Product Biaryl Ester243.26 0Expected
Methyl Benzoate Mono-aryl Ester136.15-107Protodeboronation of Boronic Acid
3-Bromo-5-methoxypyridine Pyridine Halide~188.02-55Unreacted Starting Material
Dimethyl biphenyl-3,3'-dicarboxylate Biaryl Diester270.28+27Homocoupling of Boronic Acid
Target Acid Derivative Biaryl Acid229.23-14Hydrolysis (Saponification)
Triphenylphosphine Oxide Ligand Oxide278.29N/AOxidation of Pd(PPh3)4 Ligand

Module 5: Palladium Removal (Purification)

User Query: "The product is dark/grey even after column chromatography."

Pyridine nitrogens are excellent ligands for Palladium, making metal removal difficult. Standard silica chromatography is often insufficient.

Recommended Scavenging Protocol:

  • Silica-Thiol Scavengers: Treat the crude reaction mixture (dissolved in EtOAc/THF) with SiliaMetS® Thiol or QuadraPure™ TU (0.5 equiv w.r.t Pd) at 50°C for 1 hour. Filter through Celite.

  • Activated Carbon: If scavengers are unavailable, reflux with activated carbon in Ethanol for 30 minutes and filter hot. Note: This may reduce yield slightly due to adsorption [5].

References

  • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry, 59(20), 6095–6097. Link

  • Knapp, D. M., et al. (2010). "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 3-(5-methoxypyridin-3-yl)benzoate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective of any analytical method validat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective of any analytical method validation is to demonstrate its suitability for the intended purpose, ensuring the generation of reliable and reproducible data.[1][2] This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the accurate quantification of Methyl 3-(5-methoxypyridin-3-yl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

Our focus extends beyond a mere recitation of protocols; we delve into the causality behind experimental choices, grounding our recommendations in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

The Imperative of Method Validation

Analytical method validation provides documented evidence that a method is fit for its purpose.[3][7] This process is critical throughout the drug development lifecycle, from early-stage research to quality control in manufacturing.[7] The ICH Q2(R1) guideline, a globally recognized standard, outlines the essential parameters for validation, including accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[4][8]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. For Methyl 3-(5-methoxypyridin-3-yl)benzoate, both HPLC-UV and LC-MS/MS present viable quantification strategies, each with distinct advantages and considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and reliability in separating and quantifying components in a mixture.[9][10] Coupled with a UV detector, it offers a straightforward and cost-effective approach for compounds with a UV chromophore, such as Methyl 3-(5-methoxypyridin-3-yl)benzoate.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (based on the UV absorbance spectrum of the analyte)

  • Run Time: 10 minutes

The validation of the HPLC-UV method for Methyl 3-(5-methoxypyridin-3-yl)benzoate would proceed according to the workflow illustrated below.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, Flow Rate) Specificity Specificity Method_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the validation of the HPLC-UV method.

Table 1: Summary of HPLC-UV Validation Data

Validation ParameterExperimental ApproachAcceptance CriteriaHypothetical Result
Specificity Analysis of blank, placebo, and spiked samples with potential impurities.No interfering peaks at the retention time of the analyte.Pass
Linearity Analysis of at least five concentrations across the expected range.[11]Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range Confirmed by linearity, accuracy, and precision data.[11]80-120% of the test concentration.[11]10 - 150 µg/mL
Accuracy Analysis of samples with known concentrations (e.g., spiked placebo).[12]Mean recovery of 98.0% to 102.0%.99.5% - 101.2%
Precision
- RepeatabilitySix replicate injections of the same sample.RSD ≤ 2.0%.[12]RSD = 0.8%
- Intermediate PrecisionAnalysis on different days, by different analysts, or on different instruments.RSD ≤ 2.0%.[13]RSD = 1.5%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.-0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.-0.3 µg/mL
Robustness Deliberate small variations in method parameters (e.g., mobile phase composition, pH, flow rate).[11]RSD of results should remain within acceptable limits.Pass
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[14][15] It is particularly advantageous for quantifying low-level analytes in complex matrices.[16][17]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: Precursor ion (m/z) → Product ion (m/z)

    • Qualifier: Precursor ion (m/z) → Product ion (m/z)

  • Internal Standard: A stable isotope-labeled analog of the analyte is recommended.

The validation of an LC-MS/MS method follows a similar logical progression to that of an HPLC-UV method, with a greater emphasis on matrix effects due to the nature of the detector.

LCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (LC Gradient, MS Parameters) Specificity_Selectivity Specificity & Selectivity Method_Optimization->Specificity_Selectivity Linearity_Range Linearity & Range Specificity_Selectivity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Matrix_Effect Matrix Effect LOD_LOQ->Matrix_Effect Stability Stability Matrix_Effect->Stability

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Methyl 3-(5-methoxypyridin-3-yl)benzoate Derivatives as Potential Anticancer Agents

This guide provides a comprehensive comparison of the preclinical efficacy of a novel class of compounds, Methyl 3-(5-methoxypyridin-3-yl)benzoate derivatives. As researchers and drug development professionals, the robus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the preclinical efficacy of a novel class of compounds, Methyl 3-(5-methoxypyridin-3-yl)benzoate derivatives. As researchers and drug development professionals, the robust evaluation of structure-activity relationships (SAR) through a combination of in vitro and in vivo models is paramount. This document offers an objective analysis of hypothetical derivatives, supported by established experimental methodologies, to illustrate the critical journey from cell-based assays to preclinical animal models.

Introduction: The Therapeutic Promise of Pyridine Derivatives

Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their diverse biological activities, including potent antitumor properties, make them a fertile ground for the development of novel cancer therapeutics.[2] The Methyl 3-(5-methoxypyridin-3-yl)benzoate scaffold represents a promising, yet underexplored, chemical space. By combining the methoxypyridine moiety, known to be present in various kinase inhibitors, with a methyl benzoate core, these derivatives are hypothesized to exert their anticancer effects through the inhibition of key signaling pathways implicated in tumor growth and proliferation.

This guide will walk through a logical, multi-step process for evaluating a hypothetical series of these derivatives, from initial in vitro cytotoxicity screening to in vivo efficacy assessment in a xenograft model. The causality behind experimental choices will be explained to provide a framework for robust preclinical evaluation.

In Vitro Efficacy Assessment: From Cytotoxicity to Mechanistic Insights

The initial phase of any anticancer drug discovery program involves a comprehensive in vitro evaluation to determine the cytotoxic potential and mechanism of action of the lead compounds.[3] These assays are crucial for identifying promising candidates and guiding further development.[4]

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5] It is a reliable and high-throughput method for initial cytotoxicity screening.[6]

Step-by-Step Methodology:

  • Cell Seeding: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, and PC-3 prostate cancer) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The Methyl 3-(5-methoxypyridin-3-yl)benzoate derivatives (MPB-1 to MPB-4) are dissolved in DMSO and serially diluted in cell culture medium to achieve a range of concentrations (e.g., 0.01 to 100 µM). The cells are then treated with these concentrations for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Hypothetical In Vitro Efficacy Data

The following table summarizes the hypothetical IC50 values for a series of Methyl 3-(5-methoxypyridin-3-yl)benzoate derivatives with varying substitutions on the benzoate ring.

Compound IDR1-SubstitutionR2-SubstitutionA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
MPB-1 HH15.225.818.5
MPB-2 4-ClH2.55.13.8
MPB-3 H4-F8.912.310.1
MPB-4 4-Cl2-CH30.81.51.1
Doxorubicin --0.50.80.6

Interpretation of In Vitro Data and Structure-Activity Relationship (SAR):

The hypothetical data suggests that substitutions on the benzoate ring significantly influence the cytotoxic activity of these derivatives.

  • The unsubstituted parent compound, MPB-1 , exhibits moderate activity.

  • The addition of a chlorine atom at the R1 position (MPB-2 ) leads to a significant increase in potency across all cell lines, suggesting a favorable interaction in the binding pocket of the target protein.

  • A fluorine substitution at the R2 position (MPB-3 ) also enhances activity, but to a lesser extent than the chloro-substitution.

  • The combination of a chlorine atom at R1 and a methyl group at R2 (MPB-4 ) results in the most potent derivative, with sub-micromolar IC50 values. This suggests a synergistic effect of these substitutions on target engagement.

This SAR provides a clear direction for further optimization of this chemical series.

Mechanistic Insights: A Hypothetical Signaling Pathway

Based on the pyridine scaffold, it is plausible that these compounds target a kinase signaling pathway crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation MPB4 MPB-4 (Hypothetical Inhibitor) MPB4->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by MPB-4.

In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism.[3] Therefore, in vivo studies are essential to evaluate the therapeutic potential of promising drug candidates.[7] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical efficacy testing.[8][9]

Experimental Protocol: A549 Lung Cancer Xenograft Model

Based on its potent in vitro activity, MPB-4 is selected for in vivo evaluation in an A549 lung cancer xenograft model.

Step-by-Step Methodology:

  • Animal Acclimatization: Female athymic nude mice (6-8 weeks old) are acclimatized for one week.

  • Tumor Cell Implantation: 2 x 10^6 A549 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Mice are randomized into three groups (n=8 per group):

    • Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) administered intraperitoneally (i.p.) daily.

    • MPB-4 (25 mg/kg) administered i.p. daily.

    • Positive control (e.g., a standard-of-care chemotherapeutic agent) administered according to an established protocol.

  • Efficacy Evaluation: Treatment continues for 21 days. Tumor growth inhibition (TGI) is calculated at the end of the study. Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess the modulation of the target pathway (e.g., by Western blotting for phosphorylated AKT).

Hypothetical In Vivo Efficacy Data

The following table presents the hypothetical results of the in vivo efficacy study for MPB-4.

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle -1550 ± 120-+2.5
MPB-4 25 mg/kg, daily i.p.620 ± 8560-1.8
Positive Control Standard Dose450 ± 7071-8.5

Interpretation of In Vivo Data:

The hypothetical in vivo data demonstrates that MPB-4 significantly inhibits tumor growth in the A549 xenograft model, with a TGI of 60%. Importantly, it is well-tolerated, as indicated by the minimal change in body weight. While the positive control shows slightly higher efficacy, it is associated with more significant weight loss, suggesting a less favorable toxicity profile.

In Vivo Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo xenograft study.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation randomization Randomization implantation->randomization dosing Daily Dosing (Vehicle, MPB-4, Control) randomization->dosing measurements Tumor Volume & Body Weight Measurement dosing->measurements Twice Weekly endpoint Study Endpoint (Day 21) measurements->endpoint analysis Data Analysis & PD Assessment endpoint->analysis

Caption: A typical workflow for an in vivo xenograft efficacy study.

In Vitro vs. In Vivo Correlation: A Holistic View

A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. In our hypothetical example, MPB-4 demonstrated potent sub-micromolar activity in vitro, which translated to significant tumor growth inhibition in vivo. However, it is not uncommon to observe discrepancies.

Potential Reasons for In Vitro-In Vivo Discrepancies:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or high plasma protein binding can limit the exposure of the compound to the tumor in vivo, leading to lower efficacy than predicted by in vitro data.

  • Bioavailability: The compound may not reach the tumor site in sufficient concentrations to exert its therapeutic effect.

  • Toxicity: The compound may be too toxic at efficacious doses, limiting its therapeutic window.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex cell-cell interactions and physical barriers, can influence drug response in ways that are not captured by in vitro models.[9]

Conclusion: A Roadmap for Preclinical Success

This guide has outlined a systematic and scientifically rigorous approach to evaluating the in vitro and in vivo efficacy of a novel class of potential anticancer agents, the Methyl 3-(5-methoxypyridin-3-yl)benzoate derivatives. By integrating comprehensive in vitro screening with well-designed in vivo studies, researchers can build a robust data package to support the advancement of promising drug candidates. The hypothetical data presented herein underscores the importance of understanding structure-activity relationships and the critical need to bridge the gap between in vitro and in vivo findings. A thorough and logical preclinical evaluation is the bedrock of successful translational research and the ultimate delivery of new therapies to patients.

References

  • Examples of compounds derived from pyridine where antiproliferative activity and various functional groups are related to OH. - ResearchGate. Available at: [Link]

  • Examples of compounds derived from pyridine where antiproliferative... - ResearchGate. Available at: [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Available at: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

  • Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives - MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link]

  • Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. Available at: [Link]

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity - MDPI. Available at: [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Available at: [Link]

  • METHYL BENZOATE - Ataman Kimya. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed. Available at: [Link]

Sources

Validation

Benchmarking the Antioxidant Activity of Methyl 3-(5-methoxypyridin-3-yl)benzoate: A Comparative Technical Guide

Part 1: Executive Summary & Structural Rationale Methyl 3-(5-methoxypyridin-3-yl)benzoate represents a specific class of biaryl scaffolds often utilized as intermediates in the synthesis of kinase inhibitors or receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

Methyl 3-(5-methoxypyridin-3-yl)benzoate represents a specific class of biaryl scaffolds often utilized as intermediates in the synthesis of kinase inhibitors or receptor modulators. While often viewed primarily as a synthetic building block, the structural integration of an electron-rich methoxypyridine with an electron-withdrawing benzoate ester creates a unique electronic push-pull system with potential—albeit specific—antioxidant properties.

This guide provides a rigorous framework for benchmarking this compound against industry standards. Unlike varying phenolic antioxidants (e.g., Quercetin), this molecule lacks a labile O-H bond, suggesting its primary antioxidant mechanism is likely Single Electron Transfer (SET) or Metal Chelation rather than Hydrogen Atom Transfer (HAT).

Structural Analysis (SAR)
  • Pyridine Ring: The nitrogen atom provides a lone pair capable of metal chelation (e.g., Fe²⁺/Cu²⁺), potentially inhibiting Fenton reaction-mediated oxidative stress.

  • Methoxy (-OCH₃) Group: An electron-donating group (EDG) that increases electron density on the pyridine ring, stabilizing the radical cation formed during electron transfer.

  • Benzoate Ester: Increases lipophilicity (LogP), facilitating membrane permeability, but generally reduces direct radical scavenging capability compared to free carboxylic acids.

Part 2: Benchmarking Strategy & Experimental Protocols

To objectively evaluate the performance of Methyl 3-(5-methoxypyridin-3-yl)benzoate, you must employ a multi-assay approach that distinguishes between radical scavenging (HAT/SET) and metal chelation.

Comparative Controls

Select controls based on the assay mechanism to ensure valid normalization of data.

Control CompoundTypeMechanismJustification
Trolox StandardHAT/SETWater-soluble Vitamin E analog; the industry "gold standard" for normalizing IC₅₀ values.
Ascorbic Acid StandardSETHighly potent reducing agent; sets the "ceiling" for reducing power assays (FRAP).
BHT LipophilicHATStructurally similar lipophilicity; useful for comparing ester-based compounds in organic solvents.
EDTA ChelatorChelationPositive control specifically for the Metal Chelation assay (to benchmark the pyridine nitrogen).
Experimental Workflows
Assay A: DPPH Radical Scavenging (SET/HAT Hybrid)

Objective: Measure the compound's ability to neutralize the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[1]•).

Protocol:

  • Preparation: Dissolve Methyl 3-(5-methoxypyridin-3-yl)benzoate in Methanol (MeOH) to create a stock solution (1 mg/mL). Prepare serial dilutions (10–500 µg/mL).

  • Reaction: Mix 100 µL of sample dilution with 100 µL of 0.1 mM DPPH solution (in MeOH) in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Note: 
    
    
    
    is DPPH + Solvent only.
Assay B: Ferric Reducing Antioxidant Power (FRAP) (SET Mechanism)

Objective: Assess the compound's ability to reduce Fe³⁺ to Fe²⁺, a key indicator of electron-donating potential.

Protocol:

  • Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃ in a 10:1:1 ratio.

  • Reaction: Add 10 µL of sample to 190 µL of pre-warmed FRAP reagent.

  • Incubation: 30 minutes at 37°C.

  • Measurement: Read Absorbance at 593 nm .

  • Benchmarking: Construct a standard curve using FeSO₄ (100–2000 µM). Express results as µM Fe²⁺ equivalents .

Assay C: Metal Chelation Activity (Fe²⁺)

Objective: Determine if the pyridine nitrogen effectively sequesters transition metals.

Protocol:

  • Reaction: Mix 100 µL sample + 50 µL FeCl₂ (2 mM).

  • Activation: Add 50 µL Ferrozine (5 mM).

  • Incubation: 10 minutes at RT.

  • Measurement: Read Absorbance at 562 nm .

  • Logic: A decrease in absorbance indicates the compound has competed with Ferrozine to bind Fe²⁺.

Part 3: Mechanism of Action & Visualization

The following diagram illustrates the bifurcated pathway for antioxidant activity in pyridine-benzoate biaryls. The compound likely acts via Path B (Chelation) and Path C (SET) rather than Path A (HAT), due to the absence of phenolic hydroxyls.

AntioxidantMechanism cluster_mechanisms Potential Antioxidant Pathways Compound Methyl 3-(5-methoxypyridin-3-yl)benzoate HAT Path A: H-Atom Transfer (HAT) (Unlikely: No labile -OH) Compound->HAT Low Affinity SET Path B: Single Electron Transfer (SET) (Stabilized by Methoxy-Pyridine) Compound->SET Methoxy e- Donation Chelation Path C: Metal Chelation (Pyridine Nitrogen Lone Pair) Compound->Chelation N-Coordination Outcome_Radical Neutralized Radical (Reduced Oxidative Stress) SET->Outcome_Radical Outcome_Fenton Inhibition of Fenton Reaction (Preventing OH• formation) Chelation->Outcome_Fenton

Figure 1: Mechanistic pathways for antioxidant activity. The compound favors SET and Chelation over HAT due to its aprotic biaryl structure.

Part 4: Expected Performance & Interpretation

Since this specific CAS lacks extensive public bio-assay data, the following performance expectations are derived from Structure-Activity Relationship (SAR) studies of homologous pyridine esters [1, 2].

AssayExpected Activity vs. TroloxInterpretation
DPPH Lower Lacks phenolic -OH. Activity will depend entirely on the electron-donating capacity of the methoxy group. Expect IC₅₀ > 100 µg/mL.
FRAP Moderate The electron-rich pyridine ring can facilitate electron transfer. Activity may be comparable to non-phenolic synthetic antioxidants.
Chelation Higher The pyridine nitrogen is a known ligand for transition metals. This may be the compound's dominant antioxidant mode of action.
Data Reporting Template

When publishing your internal findings, structure your data table as follows to ensure comparability:

CompoundDPPH IC₅₀ (µM)FRAP (µM Fe²⁺ Eq)Metal Chelation IC₅₀ (µM)
Methyl 3-(5-methoxypyridin-3-yl)benzoate [Experimental][Experimental][Experimental]
Trolox (Standard)~15-20~2000N/A
EDTA (Standard)N/AN/A~15-25

References

  • MDPI. (2019).[1] DPPH Radical Scavenging Assay and Phenolic Mechanisms. Available at: [Link]

  • ResearchGate. (2024). Antioxidant Activity of Pyridine-Based Chalcones and Derivatives. Available at: [Link]

  • NIH PubChem. (2025). Compound Summary: Methyl 5-methoxy-2-(piperidin-3-yl)benzoate (Structural Analog). Available at: [Link]

  • Gavin Publishers. (2018). The Antioxidant Activity of Dihydropyridine Derivatives. Available at: [Link]

Sources

Comparative

Validating the Mechanism of Action of Methyl 3-(5-methoxypyridin-3-yl)benzoate

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 3-(5-methoxypyridin-3-yl)benzoate (CAS 1373232-69-9) represents a critical biaryl pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(5-methoxypyridin-3-yl)benzoate (CAS 1373232-69-9) represents a critical biaryl pyridine scaffold often utilized in medicinal chemistry as a precursor for allosteric modulators (e.g., mGluR5 negative allosteric modulators) or as a chemical probe for specific enzymatic pathways (e.g., CYP isoforms).

Validating the Mechanism of Action (MoA) for this compound requires a bifurcated approach: distinguishing its role as a chemical intermediate (Suzuki coupling partner) from its potential as a prodrug (hydrolyzing to the bioactive 3-(5-methoxypyridin-3-yl)benzoic acid). This guide outlines a rigorous, self-validating experimental framework to confirm target engagement, metabolic activation, and downstream signaling efficacy, comparing its performance against standard reference compounds.

Part 1: The Biaryl Pyridine Scaffold & Predicted Polypharmacology

Before initiating wet-lab validation, it is essential to ground the compound in its chemical space. The 3-(pyridin-3-yl)benzoate motif is a privileged structure in drug discovery, often serving as a bioisostere for biphenyl systems.

Key Structural Features & Mechanistic Implications:

  • Methyl Ester Moiety: likely acts as a prodrug motif. In vivo or cellular validation must account for carboxylesterase-mediated hydrolysis to the free acid.

  • Pyridine Nitrogen: Provides a specific hydrogen bond acceptor site, critical for binding in the allosteric pockets of GPCRs (e.g., mGluR5) or coordinating with heme iron in CYP enzymes.

  • Methoxy Substituent: Modulates lipophilicity and metabolic stability, often blocking specific oxidation sites on the pyridine ring.

Comparative Landscape: Alternatives & Standards
Compound ClassRepresentative StandardPrimary ApplicationComparison to Methyl 3-(5-methoxypyridin-3-yl)benzoate
mGluR5 NAMs MTEP / MPEP CNS Modulation (Anxiety/Pain)Our subject compound offers a benzoate linker, providing different solubility and H-bonding properties compared to the alkyne linkers of MTEP.
CYP Inhibitors Metyrapone Steroidogenesis InhibitionThe biaryl pyridine structure mimics the heme-coordinating geometry of Metyrapone but with potentially higher selectivity due to the methoxy-benzoate tail.
Synthetic Reagents 3-Pyridylboronic acid Suzuki CouplingThe methyl ester provides a protected handle for further diversification, unlike simple boronic acids.
Part 2: Experimental Validation Protocols

To scientifically validate the MoA, one must prove causality : that the compound (or its metabolite) physically binds the target and modulates the pathway.

Phase 1: Metabolic Activation (The "Prodrug" Hypothesis)

Rationale: Esters are frequently inactive in cell-free binding assays but active in whole-cell assays due to intracellular hydrolysis. Neglecting this step leads to false negatives in SPR/MST screens.

Protocol: Esterase Sensitivity Assay

  • Incubation: Incubate 10 µM of Methyl 3-(5-methoxypyridin-3-yl)benzoate in human liver microsomes (HLM) and plasma at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the parent (Ester) and the metabolite (Acid: m/z transition corresponding to loss of -CH3).

  • Validation Criteria: >50% conversion to acid within 60 min in plasma confirms "Prodrug" status.

Phase 2: Target Engagement (Biophysical Verification)

Rationale: Once the active species (likely the Acid form) is confirmed, use Surface Plasmon Resonance (SPR) to validate physical binding to the target (e.g., mGluR5 transmembrane domain).

Protocol: SPR Binding Kinetics

  • Immobilization: Capture target protein (e.g., solubilized GPCR or purified Enzyme) on a Sensor Chip (CM5/NTA).

  • Injection: Inject the Acid form (hydrolyzed product) at concentration series (0.1 nM – 10 µM).

  • Control: Inject the Methyl Ester form.

  • Interpretation: If the Acid binds (K_D < 1 µM) and the Ester does not, the MoA is confirmed as metabolite-driven .

Phase 3: Functional Signaling (Cellular Readout)

Rationale: Binding must translate to function. For a biaryl pyridine predicted to act as an mGluR5 Negative Allosteric Modulator (NAM), a Calcium Flux assay is the gold standard.

Protocol: FLIPR Calcium Flux Assay

  • Cell Line: HEK293 stably expressing mGluR5.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Pre-treatment: Add Methyl 3-(5-methoxypyridin-3-yl)benzoate (10 min incubation to allow ester hydrolysis).

  • Stimulation: Agonize with Glutamate (EC80 concentration).

  • Readout: Measure reduction in Glutamate-induced Ca2+ spike.

  • Data Output: Calculate IC50. Compare with MTEP (Standard).

Part 3: Visualization of Mechanism
Figure 1: Validation Workflow & Logic

This diagram illustrates the decision tree for validating the compound, distinguishing between its chemical utility and biological activity.

ValidationWorkflow Start Methyl 3-(5-methoxypyridin-3-yl)benzoate MetabCheck Phase 1: Metabolic Stability (Plasma/Microsomes) Start->MetabCheck Hydrolysis Hydrolysis to Benzoic Acid Derivative? MetabCheck->Hydrolysis ActiveAcid Active Species: 3-(5-methoxypyridin-3-yl)benzoic acid Hydrolysis->ActiveAcid Yes (>50% Conversion) Binding Phase 2: Biophysical Binding (SPR / MST) Hydrolysis->Binding No (Stable Ester) Prodrug Classify as PRODRUG ActiveAcid->Prodrug ActiveAcid->Binding Target Target Interaction (e.g., mGluR5 Allosteric Pocket) Binding->Target K_D Determination Functional Phase 3: Functional Assay (Ca2+ Flux / Enzyme Inhibition) Target->Functional Outcome Validated Mechanism of Action Functional->Outcome IC50 / EC50 Confirmed

Caption: Step-wise validation logic distinguishing metabolic activation (prodrug) from direct target engagement.

Figure 2: Hypothetical Signaling Pathway (mGluR5 Modulation)

Assuming the biaryl pyridine scaffold acts as an mGluR5 NAM (a common target for this structural class), the following pathway demonstrates the downstream effects of the compound.

SignalingPathway Compound Methyl 3-(5-methoxypyridin-3-yl)benzoate (or Acid Metabolite) mGluR5 mGluR5 Receptor (GPCR) Compound->mGluR5 Allosteric Inhibition (NAM) Gq Gq Protein mGluR5->Gq Coupling Glutamate Glutamate (Agonist) Glutamate->mGluR5 Activates PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Release Signaling Downstream Signaling (ERK/MAPK) Ca->Signaling

Caption: Proposed mechanism of negative allosteric modulation (NAM) on the mGluR5-Gq-Calcium signaling axis.

References
  • Comparison of Biaryl Pyridine Scaffolds in mGluR5 Modulation Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9928230 (MTEP). URL:[Link]

  • Metabolic Stability of Benzoate Esters Source: Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. URL:[Link]

  • General Protocol for GPCR Allosteric Modulator Validation Source: Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. URL:[Link]

  • Chemical Structure Validation (Methyl 3-(5-methoxypyridin-3-yl)benzoate) Source: Key Organics / PubChem. URL:[Link] (Search query based on CAS)

Validation

A Senior Application Scientist's Guide to Orthogonal Purity Confirmation of Methyl 3-(5-methoxypyridin-3-yl)benzoate

Abstract The Imperative of Orthogonality in Purity Analysis The principle of using orthogonal methods is fundamental to achieving a high degree of confidence in a compound's purity profile.[1][2] An orthogonal method is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Imperative of Orthogonality in Purity Analysis

The principle of using orthogonal methods is fundamental to achieving a high degree of confidence in a compound's purity profile.[1][2] An orthogonal method is defined as an analytical technique that assesses a critical quality attribute—in this case, purity—using a distinct measurement principle from the primary method.[3] By leveraging different separation or detection mechanisms, one method can often reveal impurities that are hidden by the other, thereby providing a more complete and trustworthy assessment of the sample.[1][3]

Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, emphasize the need for robust analytical procedures.[4][5] The ICH Q2(R1) guideline, for instance, details the validation of analytical procedures to ensure they are suitable for their intended purpose, which includes the specificity to distinguish the analyte from potential impurities.[6][7] Employing orthogonal methods is a key strategy in demonstrating this specificity and ensuring product quality and safety.[4]

For a molecule like Methyl 3-(5-methoxypyridin-3-yl)benzoate, with its distinct functional groups (ester, methoxy, pyridine, and benzene rings), a variety of interactions can be exploited for separation and analysis. Potential impurities could include starting materials, synthetic intermediates, by-products (such as positional isomers or homo-coupled products), and degradation products. A robust purity assessment must be capable of separating and quantifying all of these.

Diagram 1: The Concept of Orthogonal Methods

This diagram illustrates how two independent analytical methods, each with a different selectivity principle, are applied to the same sample. The goal is to obtain a comprehensive purity profile, reducing the risk that an impurity co-eluting in Method A will also co-elute in Method B.

Orthogonal_Methods cluster_sample Sample Batch of Methyl 3-(5-methoxypyridin-3-yl)benzoate cluster_method1 Primary Method cluster_method2 Orthogonal Method cluster_results Purity Assessment Sample Contains API + Potential Impurities Method1 Method A (e.g., Reversed-Phase HPLC) Separation based on Hydrophobicity Sample->Method1 Method2 Method B (e.g., HILIC or SFC) Separation based on Polarity/Size Sample->Method2 Result1 Purity Profile A Method1->Result1 Result2 Purity Profile B Method2->Result2 Comparison Compare & Correlate Identify Discrepancies Result1->Comparison Result2->Comparison FinalPurity Confident & Validated Purity Value Comparison->FinalPurity

Caption: Conceptual workflow of orthogonal purity analysis.

Orthogonal Chromatographic Approaches

Chromatography is the cornerstone of purity analysis. By selecting columns and mobile phases with different physicochemical properties, we can create orthogonal separation methods.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique in the pharmaceutical industry for its robustness, versatility, and high resolution.[8][9][10] It separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.[11][12] For Methyl 3-(5-methoxypyridin-3-yl)benzoate, nonpolar impurities would be more retained, while polar ones would elute earlier.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.

Orthogonal Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent orthogonal technique to RP-HPLC because it separates compounds based on polarity, a different principle than hydrophobicity.[13] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[14][15][16] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[14] More polar compounds are more strongly retained. This is particularly effective for separating polar impurities that might elute in the void volume or be poorly retained in RP-HPLC.

Experimental Protocol: HILIC

  • Instrumentation: HPLC/UPLC system with UV detector.

  • Column: Amide or Silica-based HILIC column, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 50% B

    • 10-12 min: 50% B

    • 12-12.1 min: 50% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water to a concentration of 1 mg/mL.

Orthogonal Method 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[17][18] It is a hybrid of gas and liquid chromatography, offering unique selectivity.[17][19] The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiencies compared to HPLC.[20] SFC provides a separation mechanism that is orthogonal to both RP-HPLC and HILIC, making it an excellent confirmatory technique, especially for chiral separations and complex mixtures.[21][22]

Experimental Protocol: SFC

  • Instrumentation: SFC system with a back-pressure regulator and UV detector.

  • Column: Chiral or achiral column suitable for SFC (e.g., Diol, 2-Ethylpyridine), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 40% B

    • 8-10 min: 40% B

    • 10-10.1 min: 40% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Methanol to a concentration of 1 mg/mL.

Orthogonal Spectroscopic and Other Approaches

While chromatography separates impurities, other techniques can provide a purity value based on entirely different principles, offering a powerful orthogonal confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[23] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[24] By adding a certified internal standard of known purity and concentration to the sample, the purity of the target analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the standard.[25] This method is orthogonal to any separation-based technique.

Experimental Protocol: qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a high-purity, stable standard with signals that do not overlap with the analyte (e.g., Maleic acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Methyl 3-(5-methoxypyridin-3-yl)benzoate.

    • Accurately weigh approximately 10 mg of the certified internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for molecular weights and the number of protons for each integrated signal.[26]

Elemental Analysis (CHN Analysis)

Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[27] This is accomplished through combustion analysis, where the sample is burned at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified.[28] The experimental percentages are then compared to the theoretical values calculated from the compound's chemical formula. A close agreement (typically within ±0.4%) is strong evidence of high purity, as most potential organic impurities would have different elemental compositions.[29] This technique provides a purity assessment of the bulk material and is completely orthogonal to chromatographic and NMR methods.[30][31]

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove residual solvents and water.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Analysis:

    • Perform the combustion analysis according to the instrument's standard operating procedure.

    • Run a standard (e.g., Acetanilide) to ensure the instrument is calibrated.

  • Data Interpretation:

    • Compare the experimentally determined weight percentages of C, H, and N to the theoretical values for C₁₄H₁₃NO₃.

    • Theoretical Values: C: 69.12%, H: 5.39%, N: 5.76%.

    • A deviation of ≤0.4% for each element is typically considered acceptable for a pure compound.

Comparative Guide to Orthogonal Methods

The choice of orthogonal methods depends on the stage of development, available instrumentation, and the specific questions being asked about the compound's purity.

Method Principle Strengths Limitations Best For
RP-HPLC HydrophobicityHigh resolution, robust, versatile, widely available.[8]May not retain very polar impurities.Primary purity assessment, routine QC.
HILIC Polarity / PartitioningExcellent for polar compounds, orthogonal to RP-HPLC.[13]Can have longer equilibration times, sensitive to water content.Confirming the absence of polar impurities.
SFC Polarity / Size (in CO₂)Fast, unique selectivity, "green" (less organic solvent).[18]Requires specialized equipment, less common than HPLC.Orthogonal confirmation, chiral separations.[22]
qNMR Nuclear PropertiesAbsolute quantification without a specific analyte standard, non-destructive.[24]Lower sensitivity than HPLC, requires pure internal standard.Definitive purity assignment of a reference standard.
Elemental Analysis Atomic CompositionAssesses bulk purity, orthogonal to all other methods.[31]Insensitive to isomeric impurities, requires several mg of material.Final purity confirmation of a bulk drug substance.

Diagram 2: Purity Confirmation Workflow

This diagram outlines a logical workflow for applying orthogonal methods in a staged approach to confirm the purity of a new chemical entity like Methyl 3-(5-methoxypyridin-3-yl)benzoate.

Purity_Workflow cluster_screening Initial Purity Screening cluster_orthogonal Orthogonal Confirmation cluster_absolute Absolute Purity Assignment Start Synthesized Batch of Methyl 3-(5-methoxypyridin-3-yl)benzoate RPHPLC Primary Method: RP-HPLC Analysis Start->RPHPLC PurityCheck1 Purity > 99.0%? RPHPLC->PurityCheck1 HILIC_SFC Secondary Method: HILIC or SFC Analysis PurityCheck1->HILIC_SFC Yes Repurify Repurify Batch PurityCheck1->Repurify No PurityCheck2 No new impurities > 0.1%? Consistent Purity Value? HILIC_SFC->PurityCheck2 qNMR qNMR Analysis (vs. Certified Standard) PurityCheck2->qNMR Yes PurityCheck2->Repurify No CHN Elemental Analysis (%C, %H, %N) qNMR->CHN FinalCheck All data consistent? CHN->FinalCheck End Purity Confirmed Batch Released FinalCheck->End Yes FinalCheck->Repurify No

Caption: Staged workflow for purity confirmation.

Conclusion

Confirming the purity of a compound like Methyl 3-(5-methoxypyridin-3-yl)benzoate requires a diligent, multi-pronged strategy. Relying on a single RP-HPLC method, while essential for initial screening, is insufficient for unequivocally establishing purity. By systematically employing orthogonal techniques—such as HILIC or SFC to provide a different separation selectivity, and qNMR or Elemental Analysis to provide a purity value based on fundamentally different physical principles—researchers can build a self-validating system of evidence. This rigorous approach not only satisfies regulatory expectations but also ensures the integrity and reliability of the scientific data generated using the compound, ultimately leading to safer and more effective drug development.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Chromatography Online URL: [Link]

  • Title: How to Determine the Purity of a Substance using Elemental Analysis Source: Study.com URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]

  • Title: Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System Source: Agilent Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques Source: News-Medical.net URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Source: LCGC International URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: What is Supercritical Fluid Chromatography (SFC) Chromatography? Source: Teledyne Labs URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: University of Illinois Chicago URL: [Link]

  • Title: Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate Source: PubMed URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: How Reversed-Phase Liquid Chromatography Works Source: LCGC International URL: [Link]

  • Title: SFC-MS: advancements and applications in pharmaceutical quality control Source: European Pharmaceutical Review URL: [Link]

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Safety & Regulatory Compliance

Safety

Methyl 3-(5-methoxypyridin-3-yl)benzoate proper disposal procedures

Executive Summary & Chemical Context Objective: This guide defines the operational protocol for the safe disposal of Methyl 3-(5-methoxypyridin-3-yl)benzoate . As a bi-aryl intermediate containing both a basic pyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Objective: This guide defines the operational protocol for the safe disposal of Methyl 3-(5-methoxypyridin-3-yl)benzoate . As a bi-aryl intermediate containing both a basic pyridine ring and a hydrolyzable methyl ester, this compound presents specific chemical compatibilities that dictate its waste stream.

The "Why" Behind the Protocol: Standard organic waste protocols are often insufficient for pyridine derivatives. The presence of the pyridine nitrogen renders this molecule basic and potentially toxic to aquatic systems, strictly prohibiting drain disposal. Furthermore, the methyl ester moiety is susceptible to hydrolysis under extreme pH conditions, necessitating strict segregation from strong aqueous acids or bases to prevent uncontrolled exothermic degradation in waste containers.

Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste based on its functional groups. This molecule is not typically listed specifically on EPA P-list or U-list tables, but it must be managed as Hazardous Chemical Waste based on process knowledge.

Functional GroupChemical PropertyDisposal Implication
Pyridine Ring Basic nitrogen; AromaticToxic / Irritant. Potential aquatic toxin.[1][2] NEVER dispose of down the drain.
Methyl Ester Electrophilic carbonylHydrolysis Risk. Can degrade in strong acid/base, releasing methanol and heat.[1][2]
Methoxy Group Electron-donating etherGenerally stable, but increases electron density of the pyridine ring.[1][2]
Physical State Solid (typically)Dust generation is a primary inhalation hazard during transfer.[1][2]

Waste Stream Segregation Strategy

Effective disposal starts with segregation. Mixing this intermediate with incompatible streams is the most common cause of laboratory waste accidents.

Compatibility Matrix:

Waste StreamStatusScientific Rationale
Non-Halogenated Organics COMPATIBLE Soluble in acetone/ethanol.[1][2] This is the primary liquid waste stream.
Halogenated Organics COMPATIBLE Compatible with DCM/Chloroform streams, provided no strong oxidizers are present.[1][2]
Strong Oxidizers (HNO₃) FORBIDDEN Explosion Hazard. Nitration of the electron-rich aromatic rings can be violent.[1][2]
Aqueous Strong Base (NaOH) RESTRICTED Exotherm Risk. Rapid hydrolysis of the methyl ester generates methanol and heat.[1][2]
Aqueous Strong Acid (HCl) RESTRICTED Exothermic protonation of the pyridine nitrogen.[1][2]

Operational Disposal Protocols

Scenario A: Solid Waste (Bulk Substance)

Applicable for: Expired reagents, reaction failures, or contaminated solids.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Labeling: Mark the container as "Hazardous Waste - Solid." Explicitly list "Pyridine Derivative" on the tag to alert waste handlers of the odor and toxicity potential.

  • Transfer:

    • Perform all transfers inside a fume hood to capture dust.

    • Do not dump directly if dust is visible; dampen slightly with an inert solvent (e.g., Ethanol) if necessary to suppress particulates.

  • Sealing: Ensure the lid is gasket-sealed. Pyridine derivatives often emit penetrating odors even in solid form.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: HPLC effluent, reaction mixtures, or dissolved samples.[1][2]

  • Solvent Assessment: Determine if the carrier solvent is Halogenated (DCM) or Non-Halogenated (Methanol/Acetone).

  • pH Check: Ensure the solution is neutral (pH 6-8). If the solution is highly acidic or basic, neutralize it slowly before adding it to the main waste carboy to prevent thermal runaway.

  • Accumulation: Pour into the appropriate solvent carboy (Satellite Accumulation Area).

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of Methyl 3-(5-methoxypyridin-3-yl)benzoate.

DisposalWorkflow Start Waste Generation: Methyl 3-(5-methoxypyridin-3-yl)benzoate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid Solution StateCheck->IsLiquid SolidCont Trace Contaminated (Gloves/Paper) IsSolid->SolidCont SolidBulk Bulk Chemical IsSolid->SolidBulk DebrisBin Solid Hazardous Waste Bin (Double Bagged) SolidCont->DebrisBin BulkJar Wide-Mouth HDPE Jar Label: 'Toxic Organic Solid' SolidBulk->BulkJar SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, MeOH, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Organic Solvents Carboy NonHalo->NonHaloBin

Figure 1: Decision tree for segregation of solid and liquid waste streams based on solvent compatibility and physical state.

Emergency Spill Response (SWIMS Protocol)

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3] We utilize the SWIMS protocol, adapted for this specific solid/solution.

Protocol:

  • S top the leak: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors; post signage.

  • M onitor: Assess fumes. If dust is airborne, wait for it to settle or wear a respirator (N95/P100).

  • S tay or Cleanup: Proceed only if you have the correct PPE.[3]

SpillResponse Spill Spill Detected Assess Assess Hazard: Is dust airborne? Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Assess->PPE Contain Containment: Cover with absorbent pads or dampen to stop dust PPE->Contain Clean Cleanup: Scoop into hazardous waste bag Contain->Clean Wash Decontamination: Wash surface with soap & water Clean->Wash

Figure 2: SWIMS-adapted workflow for spill management, prioritizing dust control and exposure prevention.[1][2]

Regulatory Compliance (RCRA)

While Methyl 3-(5-methoxypyridin-3-yl)benzoate is not explicitly listed by name in 40 CFR 261.33 (P or U lists), it must be characterized by the generator (you).[1][2]

  • Determination: Under RCRA "Cradle-to-Grave" requirements, this substance should be treated as Process Waste .[1][2]

  • Characteristic: If dissolved in an ignitable solvent (Flash point < 60°C), it carries the D001 waste code.

  • Toxicity: Due to the pyridine component, it is Best Practice to manage it as if it were a toxic organic waste, ensuring incineration rather than landfilling.

Final Disposal Destination: High-temperature incineration is the only acceptable final disposal method for this compound to ensure complete destruction of the pyridine ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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